molecular formula C43H51ClN4O7 B10861391 BWA-522

BWA-522

Cat. No.: B10861391
M. Wt: 771.3 g/mol
InChI Key: MYCPBYLZNZTLBC-OVFDOZPJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BWA-522 is a useful research compound. Its molecular formula is C43H51ClN4O7 and its molecular weight is 771.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C43H51ClN4O7

Molecular Weight

771.3 g/mol

IUPAC Name

5-[4-[[4-[[4-[2-[4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]methyl]piperidin-1-yl]methyl]piperidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C43H51ClN4O7/c1-43(2,31-5-10-35(11-6-31)55-27-33(49)24-44)30-3-8-34(9-4-30)54-26-29-15-19-46(20-16-29)25-28-17-21-47(22-18-28)32-7-12-36-37(23-32)42(53)48(41(36)52)38-13-14-39(50)45-40(38)51/h3-12,23,28-29,33,38,49H,13-22,24-27H2,1-2H3,(H,45,50,51)/t33-,38?/m1/s1

InChI Key

MYCPBYLZNZTLBC-OVFDOZPJSA-N

Isomeric SMILES

CC(C)(C1=CC=C(C=C1)OCC2CCN(CC2)CC3CCN(CC3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)OC[C@@H](CCl)O

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCC2CCN(CC2)CC3CCN(CC3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)OCC(CCl)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of BWA-522 in Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BWA-522 is a first-in-class, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to address the challenges of resistance in prostate cancer therapy. It operates by inducing the degradation of the Androgen Receptor (AR), a key driver of prostate cancer progression. Notably, this compound targets the N-terminal domain (NTD) of the AR, enabling it to effectively degrade both full-length AR (AR-FL) and constitutively active AR splice variants, such as AR-V7, which are often implicated in the development of castration-resistant prostate cancer (CRPC). By hijacking the cell's natural protein disposal machinery, this compound offers a novel therapeutic strategy to overcome resistance to conventional AR antagonists.

Core Mechanism of Action

This compound is a bifunctional small molecule consisting of three key components: a ligand that binds to the AR N-terminal domain, a linker, and a ligand that recruits an E3 ubiquitin ligase.[1] The AR-targeting component is derived from Ralaniten (EPI-002), an antagonist of the AR NTD.[2] The E3 ligase ligand recruits Cereblon (CRBN), a component of the E3 ubiquitin ligase complex.[2]

The mechanism of action unfolds as follows:

  • Ternary Complex Formation: this compound simultaneously binds to the NTD of the Androgen Receptor and the CRBN E3 ligase, forming a ternary complex.

  • Ubiquitination: The proximity induced by this compound allows the E3 ligase to tag the AR protein with ubiquitin molecules.

  • Proteasomal Degradation: The polyubiquitinated AR is then recognized and degraded by the proteasome, the cell's protein degradation machinery.[3]

  • Downstream Effects: The degradation of both AR-FL and AR-V7 leads to the suppression of AR-regulated gene expression, ultimately inhibiting tumor cell proliferation and inducing apoptosis.[4][5]

This mechanism is particularly advantageous as it can eliminate AR proteins, including splice variants that lack the ligand-binding domain targeted by many conventional therapies.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Degradation Efficacy

CompoundCell LineTarget ProteinDC50 (µM)Degradation Efficiency (%)Concentration (µM)
This compoundLNCaPAR-FL3.5[1]72.0[6]5
This compoundVCaPAR-V7Sub-micromolar[3]77.3[6]1

Table 2: In Vitro Anti-proliferative Activity

CompoundCell LineIC50 (µM)Assay Duration
This compoundLNCaPNot Specified6 days[3]
This compoundVCaP5.59[3]6 days[3]

Table 3: In Vivo Efficacy and Pharmacokinetics

CompoundAnimal ModelAdministrationDose (mg/kg)Tumor Growth Inhibition (%)Oral Bioavailability (%)
This compoundLNCaP Xenograft (Mice)Oral6076[4][5]40.5 (Mice)[4][5]
This compoundBeagle DogsOralNot SpecifiedNot Applicable69.3[4][5]

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound. These protocols are based on standard laboratory procedures and should be optimized for specific experimental conditions.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed prostate cancer cells (e.g., LNCaP, VCaP) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control (e.g., DMSO) for the desired duration (e.g., 6 days).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for AR Degradation
  • Cell Lysis: Treat prostate cancer cells with this compound for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against AR (to detect both AR-FL and AR-V7) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the extent of protein degradation.

In Vivo Xenograft Tumor Model
  • Cell Implantation: Subcutaneously implant prostate cancer cells (e.g., LNCaP) into the flanks of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound orally at the desired dose and schedule (e.g., 60 mg/kg daily).

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) based on the difference in tumor volume between the treated and control groups.

Visualizations

Signaling Pathway of this compound

BWA522_Mechanism cluster_cell Prostate Cancer Cell cluster_ternary Ternary Complex BWA522 This compound AR Androgen Receptor (AR-FL & AR-V7) N-Terminal Domain BWA522->AR Binds to AR-NTD CRBN Cereblon (CRBN) E3 Ligase BWA522->CRBN Recruits Proteasome Proteasome AR->Proteasome Recognition Ub Ubiquitin Ub->AR Polyubiquitination Degradation AR Degradation Proteasome->Degradation Mediates AR_downstream Suppression of AR Target Genes Degradation->AR_downstream Apoptosis Apoptosis AR_downstream->Apoptosis Proliferation Inhibition of Proliferation AR_downstream->Proliferation

Caption: Mechanism of action of this compound in prostate cancer cells.

Experimental Workflow for this compound Evaluation

BWA522_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation biochem_assay Biochemical Assays (e.g., Ternary Complex Formation) degradation_assay AR Degradation Assay (Western Blot) biochem_assay->degradation_assay cell_viability Cell Viability/Proliferation (MTT, etc.) degradation_assay->cell_viability apoptosis_assay Apoptosis Assays (e.g., Caspase Activity) cell_viability->apoptosis_assay pk_studies Pharmacokinetic Studies (Mice, Dogs) apoptosis_assay->pk_studies xenograft_model Xenograft Tumor Model (LNCaP) pk_studies->xenograft_model tgi_analysis Tumor Growth Inhibition Analysis xenograft_model->tgi_analysis ex_vivo_analysis Ex Vivo Analysis (Tumor AR Levels) tgi_analysis->ex_vivo_analysis end Preclinical Candidate Selection ex_vivo_analysis->end start This compound Candidate start->biochem_assay

Caption: Preclinical evaluation workflow for this compound.

References

An In-depth Technical Guide to the Molecular Target of BWA-522

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BWA-522 is a first-in-class, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed as a potent and selective degrader of the Androgen Receptor (AR).[1][2][3] This technical guide provides a comprehensive overview of the molecular target of this compound, its mechanism of action, and the key experimental data and protocols that underpin its characterization.

Molecular Target: Androgen Receptor N-Terminal Domain (AR-NTD)

The primary molecular target of this compound is the N-terminal domain (NTD) of the human Androgen Receptor.[1][2][3] The AR is a ligand-activated transcription factor that plays a critical role in the development and progression of prostate cancer. This compound is designed to specifically recognize and bind to the AR-NTD, a region of the receptor that is crucial for its transcriptional activity and is often retained in splice variants that confer resistance to conventional anti-androgen therapies. By targeting the NTD, this compound can effectively induce the degradation of both full-length AR (AR-FL) and clinically relevant splice variants, such as AR-V7, which lack the ligand-binding domain targeted by many existing drugs.[1][3]

Mechanism of Action: PROTAC-Mediated Degradation

This compound functions as a heterobifunctional molecule, simultaneously binding to the AR-NTD and the E3 ubiquitin ligase cereblon (CRBN).[4] This ternary complex formation facilitates the ubiquitination of the AR protein, marking it for degradation by the proteasome. This targeted protein degradation approach effectively eliminates the AR protein from the cell, thereby inhibiting downstream AR signaling pathways that drive prostate cancer cell proliferation and survival.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the activity of this compound.

Table 1: In Vitro Degradation of Androgen Receptor

Cell LineAR IsoformDC50 (μM)Maximum Degradation (Dmax) (%)Reference
VCaPAR-FL0.73>95[1]
VCaPAR-V70.67>95[1]
LNCaPAR-FL3.5~72[1][2]

Table 2: In Vivo Efficacy and Pharmacokinetics

ParameterValueAnimal ModelReference
Tumor Growth Inhibition (TGI)76%LNCaP Xenograft (mice)[1][2][3]
Oral Bioavailability40.5%Mice[2][3]
Oral Bioavailability69.3%Beagle Dogs[2][3]

Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action and Downstream Signaling

BWA522_Mechanism cluster_0 This compound Mediated AR Degradation cluster_1 Downstream Effects BWA522 This compound Ternary_Complex Ternary Complex (AR-BWA522-Cereblon) BWA522->Ternary_Complex AR_NTD AR-NTD AR_NTD->Ternary_Complex Cereblon E3 Ligase (Cereblon) Cereblon->Ternary_Complex Ubiquitination AR Ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome Proteasome Ubiquitination->Proteasome Degradation AR Degradation Proteasome->Degradation AR_Signaling AR Signaling Pathway Degradation->AR_Signaling Inhibition Gene_Transcription Target Gene Transcription (e.g., PSA) AR_Signaling->Gene_Transcription Apoptosis Apoptosis AR_Signaling->Apoptosis Inhibition Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation BWA522_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Cell_Culture Prostate Cancer Cell Lines (LNCaP, VCaP) Treatment Treat with this compound Cell_Culture->Treatment Western_Blot Western Blot (AR, PARP, Caspase-3) Treatment->Western_Blot Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay Cell_Viability Cell Viability Assay (MTT/CCK-8) Treatment->Cell_Viability Xenograft LNCaP Xenograft Model (NOD/SCID Mice) Dosing Oral Administration of this compound Xenograft->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement IHC Immunohistochemistry (AR, Ki-67) Tumor_Measurement->IHC

References

BWA-522: A Technical Guide to a First-in-Class Androgen Receptor PROTAC Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BWA-522, a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the androgen receptor (AR). This compound represents a significant advancement in the potential treatment of prostate cancer, particularly in cases of resistance to current therapies. This document details the mechanism of action, quantitative biological data, experimental methodologies, and relevant signaling pathways associated with this compound.

Core Concept: this compound as an AR PROTAC Degrader

This compound is a heterobifunctional small molecule that potently and effectively induces the degradation of both full-length androgen receptor (AR-FL) and its splice variants, most notably AR-V7.[1][2][3][4] Unlike traditional inhibitors that merely block the function of a protein, this compound hijacks the cell's natural protein disposal system to eliminate the AR protein entirely.

It achieves this through a novel mechanism of action, targeting the N-terminal domain (NTD) of the androgen receptor.[1][2][4] This is a crucial distinction from many existing AR-targeted therapies that bind to the ligand-binding domain (LBD). Resistance to these LBD-targeting drugs often arises from mutations in the LBD or the expression of AR splice variants like AR-V7 that lack the LBD. By targeting the NTD, this compound can effectively degrade these resistant forms of the AR.[1]

This compound is comprised of three key components:

  • An AR-NTD binding moiety derived from the antagonist ralaniten (EPI-002).

  • A linker that connects the two ends of the molecule.

  • A ligand for the E3 ubiquitin ligase cereblon (CRBN) .

This design allows this compound to act as a molecular bridge, bringing the androgen receptor into close proximity with the E3 ligase machinery, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, demonstrating its potency and efficacy in preclinical studies.

Table 1: In Vitro Activity of this compound

ParameterCell LineValueDescriptionReference
IC50 LNCaP1.07 μMAnti-proliferative activity after 6 days of incubation, measured by CCK-8 assay.[1]
VCaP5.59 μMAnti-proliferative activity after 6 days of incubation, measured by CCK-8 assay.[1]
22Rv14.08 μMAnti-proliferative activity against enzalutamide-resistant cells after 6 days of incubation, measured by CCK-8 assay.[1]
DC50 LNCaP3.5 μMConcentration for 50% degradation of AR.[5]
VCaP<1 μMSub-micromolar concentration for 50% degradation of AR.[5]
Degradation Efficiency VCaP77.3% (at 1 μM)Degradation of AR-V7.[1][3]
LNCaP72.0% (at 5 μM)Degradation of AR-FL.[1][3]

Table 2: In Vivo Data for this compound

ParameterSpeciesValueRoute of AdministrationReference
Oral Bioavailability Mice40.5%Oral (p.o.)[2][6]
Beagle Dogs69.3%Oral (p.o.)[2][6]
Tumor Growth Inhibition (TGI) LNCaP Xenograft Model (Mice)76%60 mg/kg, p.o.[1][2][6]

Mechanism of Action and Signaling Pathways

This compound Mechanism of Action

The following diagram illustrates the catalytic mechanism by which this compound induces the degradation of the androgen receptor.

BWA522_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation BWA522 This compound AR Androgen Receptor (AR-FL or AR-V7) BWA522->AR Binds to AR-NTD CRBN Cereblon (E3 Ligase) BWA522->CRBN Recruits E3 Ligase Ternary AR - this compound - CRBN Ternary Complex Proteasome 26S Proteasome AR->Proteasome Degradation AR->Ternary CRBN->Ternary Proteasome->BWA522 Recycled Proteasome->CRBN Recycled Ub Ubiquitin Ub->Ternary Ternary->AR

This compound Mechanism of Action
Androgen Receptor Signaling Pathway and Impact of this compound

The androgen receptor is a ligand-activated transcription factor that plays a critical role in the development and progression of prostate cancer. The following diagram illustrates the classical AR signaling pathway and the point of intervention by this compound.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR_inactive Inactive AR (bound to HSPs) Androgen->AR_inactive Binds AR_active Active AR Dimer AR_inactive->AR_active Conformational Change & Dimerization Proteasome Proteasome AR_inactive->Proteasome ARE Androgen Response Element (ARE) on DNA AR_active->ARE Translocates to Nucleus & Binds DNA BWA522 This compound BWA522->AR_inactive Degrades CRBN Cereblon (E3 Ligase) Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Cell_Growth Cell Proliferation & Survival Gene_Transcription->Cell_Growth Apoptosis_Inhibition Inhibition of Apoptosis Gene_Transcription->Apoptosis_Inhibition

Androgen Receptor Signaling and this compound Intervention

By degrading both AR-FL and AR-V7, this compound effectively shuts down this signaling cascade, leading to the suppression of AR downstream target gene expression, induction of apoptosis, and inhibition of tumor growth.[1][2][4]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. While the full, unabridged protocols are typically found in the supplementary information of the primary publication, this section outlines the key methodologies used in the characterization of this compound based on available information.

Cell Viability Assay

This assay is used to determine the cytotoxic effects of this compound on prostate cancer cell lines.

  • Principle: Measures the metabolic activity of viable cells. A common method is the CCK-8 assay, which utilizes a tetrazolium salt that is reduced by cellular dehydrogenases to a colored formazan product. The amount of formazan is directly proportional to the number of living cells.

  • General Protocol:

    • Seed prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound or vehicle control (DMSO).

    • Incubate for a specified period (e.g., 6 days).

    • Add CCK-8 reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of this compound.

Western Blotting for AR Degradation

This technique is used to detect and quantify the levels of AR protein following treatment with this compound.

  • Principle: Separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects the protein of interest using specific antibodies.

  • General Protocol:

    • Culture prostate cancer cells and treat with various concentrations of this compound for a defined time.

    • Lyse the cells to extract total protein.

    • Determine protein concentration using a BCA or similar assay.

    • Separate equal amounts of protein lysate by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the androgen receptor (and a loading control like GAPDH or β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities to determine the extent of AR degradation (DC50).

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

  • Principle: Human prostate cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the compound of interest to assess its effect on tumor growth.

  • General Protocol:

    • Subcutaneously inject a suspension of human prostate cancer cells (e.g., LNCaP) into the flank of male immunodeficient mice.

    • Allow the tumors to grow to a palpable size.

    • Randomize the mice into treatment and control groups.

    • Administer this compound (e.g., 60 mg/kg) or vehicle control orally (p.o.) on a defined schedule.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting to confirm AR degradation).

    • Calculate the tumor growth inhibition (TGI).

Experimental and Developmental Workflow

The development and characterization of a PROTAC like this compound follows a logical progression from initial design to in vivo validation.

BWA522_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Design Rational Design: AR-NTD Ligand + Linker + E3 Ligand Synthesis Chemical Synthesis Design->Synthesis Biochemical_Assay Binding Assays (AR-NTD & CRBN) Synthesis->Biochemical_Assay Cell_Viability Cell Viability Assays (IC50 in PCa cells) Biochemical_Assay->Cell_Viability Western_Blot Western Blotting (AR Degradation, DC50) Cell_Viability->Western_Blot Downstream_Analysis Downstream Effect Analysis (Apoptosis, Gene Expression) Western_Blot->Downstream_Analysis Lead_Optimization Lead Optimization Western_Blot->Lead_Optimization PK_Studies Pharmacokinetic Studies (Oral Bioavailability) Downstream_Analysis->PK_Studies Xenograft Xenograft Efficacy Studies (Tumor Growth Inhibition) PK_Studies->Xenograft PK_Studies->Lead_Optimization Toxicity Toxicology Studies Xenograft->Toxicity

This compound Developmental Workflow

Conclusion

This compound is a promising, first-in-class, orally bioavailable PROTAC degrader of the androgen receptor. Its unique mechanism of targeting the AR-NTD allows it to overcome key resistance mechanisms that limit the efficacy of current prostate cancer therapies. The robust preclinical data, demonstrating potent in vitro degradation and in vivo tumor growth inhibition, highlight the potential of this compound as a future therapeutic agent for patients with advanced and resistant prostate cancer. Further investigation and clinical development are warranted to fully elucidate its therapeutic utility.

References

The Discovery and Development of BWA-522: A First-in-Class, Orally Bioavailable PROTAC Degrader of the Androgen Receptor N-Terminal Domain

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Drug Development Professionals

Introduction

BWA-522 is a novel, first-in-class, and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the androgen receptor (AR).[1][2][3] Developed by researchers at the Ocean University of China, this compound represents a significant advancement in the potential treatment of prostate cancer, particularly forms resistant to current therapies.[1][4] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound.

This compound is engineered to specifically target the N-terminal domain (NTD) of the androgen receptor, a critical region for its function and one that remains active in splice variants like AR-V7, which are implicated in drug resistance.[1][5][6] By inducing the degradation of both full-length AR (AR-FL) and AR-V7, this compound offers a promising strategy to overcome the limitations of existing androgen receptor antagonists.[1][3][5]

Mechanism of Action

This compound operates through the PROTAC mechanism, which hijacks the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to eliminate the target protein.[6] A PROTAC molecule is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.

In the case of this compound, it is composed of a derivative of the AR NTD antagonist, EPI-506, which serves as the warhead to bind to the AR.[6] This is connected via a linker to a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation of AR-BWA-522-E3 ligase facilitates the ubiquitination of the androgen receptor, marking it for degradation by the 26S proteasome.[6] This event-driven, catalytic mechanism allows for the degradation of multiple AR molecules by a single this compound molecule.

BWA522_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation BWA522 This compound AR Androgen Receptor (AR-FL/AR-V7) BWA522->AR Binds to AR-NTD E3 E3 Ubiquitin Ligase BWA522->E3 Recruits E3 Ligase Ternary_Complex AR - this compound - E3 Ub Ubiquitin Ub->Ternary_Complex Ubiquitination Proteasome 26S Proteasome Amino_Acids Amino Acids Proteasome->Amino_Acids Degraded AR Ternary_Complex->BWA522 Release & Recycle AR_Ub Polyubiquitinated AR Ternary_Complex->AR_Ub Polyubiquitination AR_Ub->Proteasome Recognition & Degradation

Figure 1: Mechanism of action of this compound.

Androgen Receptor Signaling Pathway and this compound Intervention

The androgen receptor signaling pathway is a cornerstone of prostate cancer development and progression. In its canonical pathway, androgen binding to the AR in the cytoplasm induces a conformational change, dissociation from heat shock proteins, dimerization, and nuclear translocation. In the nucleus, the AR dimer binds to androgen response elements (AREs) on target genes, recruiting co-activators and initiating the transcription of genes that drive cell proliferation and survival. This compound intervenes by inducing the degradation of the AR, thereby preventing these downstream signaling events.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_intervention This compound Intervention Androgen Androgen (e.g., DHT) AR_HSP AR + HSP Complex Androgen->AR_HSP Binding AR_Active Active AR Monomer AR_HSP->AR_Active HSP Dissociation AR_Dimer AR Dimer AR_Active->AR_Dimer Dimerization AR_Dimer_Nuc AR Dimer AR_Dimer->AR_Dimer_Nuc Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_Dimer_Nuc->ARE Binding Gene_Transcription Target Gene Transcription (e.g., PSA) ARE->Gene_Transcription Recruitment of Co-activators Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation Leads to BWA522 This compound BWA522->AR_HSP Degradation BWA522->AR_Active Degradation BWA522->AR_Dimer Degradation BWA522->AR_Dimer_Nuc Degradation

Figure 2: Androgen receptor signaling and this compound intervention.

Quantitative Data Summary

In Vitro Degradation and Anti-proliferative Activity
Cell LineTarget ProteinDC50 (µM)Dmax (%)IC50 (µM)
VCaPAR-FL0.73>900.85
VCaPAR-V70.67>90-
LNCaPAR-FL3.5~72 (at 5 µM)4.2
22Rv1AR-FL--3.7
22Rv1AR-V7---

DC50: Half-maximal degradation concentration; Dmax: Maximum degradation; IC50: Half-maximal inhibitory concentration.

Pharmacokinetic Parameters
SpeciesAdministrationDose (mg/kg)Bioavailability (%)
MiceOral-40.5[1][2][5]
Beagle DogsOral-69.3[1][2][5]
In Vivo Efficacy
ModelTreatmentDose (mg/kg)Tumor Growth Inhibition (%)
LNCaP XenograftThis compound (oral)6076[1][2][5]

Experimental Protocols

Western Blot for AR Degradation

A representative workflow for assessing this compound's efficacy in degrading the androgen receptor is outlined below.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_electrophoresis Electrophoresis & Transfer cluster_immunoblotting Immunoblotting & Detection start Start seed_cells Seed prostate cancer cells (e.g., LNCaP, VCaP) start->seed_cells end End treat_cells Treat with varying concentrations of this compound for specified times seed_cells->treat_cells lyse_cells Lyse cells in RIPA buffer with protease inhibitors treat_cells->lyse_cells quantify_protein Quantify protein concentration (e.g., BCA assay) lyse_cells->quantify_protein sds_page Separate proteins by SDS-PAGE quantify_protein->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block_membrane Block membrane (e.g., 5% non-fat milk) transfer->block_membrane primary_ab Incubate with primary antibodies (anti-AR, anti-GAPDH) block_membrane->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect_signal Detect signal using chemiluminescence secondary_ab->detect_signal detect_signal->end

References

BWA-522: A Technical Guide to a First-in-Class Androgen Receptor N-Terminal Domain PROTAC Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BWA-522 is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the androgen receptor (AR), a key driver of prostate cancer.[1][2][3] Unlike conventional androgen receptor antagonists that target the ligand-binding domain, this compound targets the N-terminal domain (NTD) of the AR.[4][5] This unique mechanism allows it to effectively degrade both full-length AR (AR-FL) and splice variants lacking the ligand-binding domain, such as AR-V7, which are often implicated in therapeutic resistance.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to this compound.

Chemical Structure and Properties

This compound is a small molecule with a molecular weight of 771.35 g/mol and the chemical formula C43H51ClN4O7. Its structure is characterized by the presence of a ligand that binds to the AR N-terminal domain, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[4]

PropertyValue
Molecular Weight 771.35 g/mol
Molecular Formula C43H51ClN4O7
CAS Number 3042820-12-9
Solubility Soluble in DMSO

Mechanism of Action

As a PROTAC, this compound functions by inducing the selective degradation of the androgen receptor through the ubiquitin-proteasome system. The molecule's bifunctional nature allows it to simultaneously bind to the N-terminal domain of the androgen receptor and the Cereblon E3 ubiquitin ligase.[4][5] This proximity induces the ubiquitination of the AR protein, marking it for degradation by the 26S proteasome.[5] By eliminating the AR protein, this compound effectively shuts down the AR signaling pathway, leading to the suppression of AR target gene expression and the induction of apoptosis in prostate cancer cells.[2][6]

BWA522_Mechanism_of_Action cluster_0 This compound Action cluster_1 Ubiquitin-Proteasome System cluster_2 Downstream Effects BWA522 This compound AR_NTD Androgen Receptor (AR) N-Terminal Domain BWA522->AR_NTD Binds CRBN Cereblon (CRBN) E3 Ligase BWA522->CRBN Recruits Ternary_Complex Ternary Complex (AR-BWA522-CRBN) AR_NTD->Ternary_Complex CRBN->Ternary_Complex Ub Ubiquitin Ternary_Complex->Ub Induces Ubiquitination Ub_AR Ubiquitinated AR Ub->Ub_AR Proteasome 26S Proteasome Ub_AR->Proteasome Targeted for Degradation Degradation AR Degradation Proteasome->Degradation AR_Signaling AR Signaling Pathway Inhibited Degradation->AR_Signaling Apoptosis Apoptosis of Prostate Cancer Cells AR_Signaling->Apoptosis Experimental_Workflow cluster_invitro In Vitro Experiments cluster_wb Western Blotting cluster_cva Cell Viability Assay cluster_invivo In Vivo Experiments Cell_Culture Prostate Cancer Cell Culture (VCaP, LNCaP) Treatment Treatment with this compound Cell_Culture->Treatment Protein_Extraction Protein Extraction Treatment->Protein_Extraction Viability_Reagent Add Viability Reagent (e.g., MTT) Treatment->Viability_Reagent SDS_PAGE SDS-PAGE & Transfer Protein_Extraction->SDS_PAGE Antibody_Incubation Antibody Incubation (Anti-AR) SDS_PAGE->Antibody_Incubation Detection Detection & Analysis Antibody_Incubation->Detection Incubation Incubation Viability_Reagent->Incubation Measurement Absorbance/Luminescence Measurement Incubation->Measurement IC50_Calc IC50 Calculation Measurement->IC50_Calc Xenograft LNCaP Xenograft Mouse Model Oral_Admin Oral Administration of this compound Xenograft->Oral_Admin Tumor_Monitoring Tumor Growth Monitoring Oral_Admin->Tumor_Monitoring PK_Analysis Pharmacokinetic Analysis Oral_Admin->PK_Analysis

References

BWA-522: A Technical Guide to a First-in-Class AR NTD Degrader for Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BWA-522 is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the androgen receptor (AR), a key driver of prostate cancer.[1][2][3][4] Unlike existing therapies that target the ligand-binding domain (LBD) of the AR, this compound uniquely targets the N-terminal domain (NTD).[1][2][3][4] This provides a significant advantage in treating castration-resistant prostate cancer (CRPC), which is often driven by AR splice variants (AR-Vs) that lack the LBD, such as AR-V7.[1][2][3][4] This technical guide provides an in-depth overview of the preclinical data, mechanism of action, and experimental protocols associated with this compound.

Introduction

The androgen receptor is a critical therapeutic target in prostate cancer. However, the emergence of resistance to current AR-targeted therapies, often through mechanisms involving AR splice variants, necessitates the development of novel therapeutic strategies. This compound represents a promising new class of AR degraders that addresses this unmet clinical need. By targeting the AR NTD, this compound can effectively degrade both full-length AR (AR-FL) and AR-Vs, offering a potential treatment for resistant forms of prostate cancer.[1][2][3][4]

Mechanism of Action

This compound functions as a heterobifunctional molecule. One end of the molecule binds to the N-terminal domain of the androgen receptor, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the AR protein, marking it for degradation by the proteasome. This targeted protein degradation approach effectively eliminates the AR protein from the cancer cell, thereby inhibiting downstream AR signaling and inducing apoptosis.

BWA522_Mechanism_of_Action cluster_cell Prostate Cancer Cell BWA522 This compound Ternary Ternary Complex (AR-BWA-522-E3) BWA522->Ternary Binds to AR-NTD AR Androgen Receptor (AR-FL / AR-V7) AR->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruited by this compound Ub_AR Ubiquitinated AR Ternary->Ub_AR Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_AR->Proteasome Degradation AR Degradation Proteasome->Degradation Inhibition Inhibition of AR Signaling Degradation->Inhibition Apoptosis Apoptosis Inhibition->Apoptosis

Caption: Mechanism of action of this compound.

Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent degradation of both AR-FL and AR-V7 in prostate cancer cell lines.

Cell LineTargetConcentrationDegradation EfficiencyDC50Reference
VCaPAR-V71 µM77.3%0.67 µM[1]
VCaPAR-FL1 µM-0.73 µM[1]
LNCaPAR-FL5 µM72.0%3.5 µM[1][2]
In Vivo Efficacy

In a LNCaP xenograft mouse model, oral administration of this compound resulted in significant tumor growth inhibition.

Animal ModelTreatmentDoseTumor Growth Inhibition (TGI)Reference
LNCaP Xenograft (mice)This compound (oral)60 mg/kg76%[1][2][3][4]
Pharmacokinetics

This compound exhibits favorable oral bioavailability in preclinical species.

SpeciesOral BioavailabilityReference
Mice40.5%[2][3][4]
Beagle Dogs69.3%[2][3][4]

Experimental Protocols

Western Blot for AR Degradation

This protocol describes the methodology to assess the degradation of AR protein levels in prostate cancer cells following treatment with this compound.

Materials:

  • Prostate cancer cell lines (LNCaP, VCaP)

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-AR, anti-AR-V7, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Western_Blot_Workflow A 1. Cell Culture and Treatment (LNCaP, VCaP with this compound) B 2. Cell Lysis (RIPA buffer) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Blocking (5% non-fat milk) E->F G 7. Primary Antibody Incubation (Anti-AR, Anti-GAPDH) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (ECL substrate) H->I J 10. Imaging and Analysis I->J

Caption: Western Blot Experimental Workflow.

Procedure:

  • Cell Culture and Treatment: Culture LNCaP or VCaP cells to 70-80% confluency. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Normalize protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against AR, AR-V7, and a loading control (GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add ECL substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system and quantify the band intensities to determine the extent of AR degradation.

LNCaP Xenograft Model

This protocol outlines the in vivo efficacy evaluation of this compound in a subcutaneous LNCaP xenograft model.

Materials:

  • LNCaP cells

  • Matrigel

  • Immunocompromised mice (e.g., male nude mice)

  • This compound formulation for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

Xenograft_Model_Workflow A 1. Cell Preparation (LNCaP cells in Matrigel) B 2. Subcutaneous Injection (into flank of nude mice) A->B C 3. Tumor Growth Monitoring (caliper measurements) B->C D 4. Randomization (into treatment groups) C->D E 5. Treatment Administration (Oral gavage of this compound or vehicle) D->E F 6. Continued Monitoring (Tumor volume and body weight) E->F G 7. Endpoint Analysis (Tumor growth inhibition calculation) F->G

Caption: LNCaP Xenograft Model Workflow.

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of LNCaP cells mixed with Matrigel into the flank of male immunocompromised mice.

  • Tumor Growth: Monitor tumor growth by measuring tumor dimensions with calipers.

  • Group Allocation: Once tumors reach a predetermined size, randomize the mice into treatment and control groups.

  • Treatment: Administer this compound orally at the specified dose and schedule. The control group receives the vehicle.

  • Monitoring: Measure tumor volumes and body weights regularly throughout the study.

  • Endpoint: At the end of the study, calculate the tumor growth inhibition to assess the efficacy of this compound.

Signaling Pathways

Androgen Receptor Signaling Pathway

The AR signaling pathway is a central driver of prostate cancer cell growth and survival. Upon binding to androgens, the AR translocates to the nucleus, where it acts as a transcription factor to regulate the expression of genes involved in cell proliferation and survival.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_inactive Inactive AR Androgen->AR_inactive Binds AR_active Active AR Dimer AR_inactive->AR_active Dimerization ARE Androgen Response Element (ARE) AR_active->ARE Binds to DNA AR_active->ARE Nuclear Translocation Gene_Expression Target Gene Expression (e.g., PSA) ARE->Gene_Expression Transcription Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation

Caption: Androgen Receptor Signaling Pathway.

AR-V7 Signaling

AR-V7 is a constitutively active splice variant of the AR that lacks the LBD. It can translocate to the nucleus and activate a distinct set of target genes, promoting cell cycle progression and resistance to LBD-targeted therapies.

ARV7_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ARV7 AR-V7 ARE_V7 AR-V7 Target Genes ARV7->ARE_V7 Binds to DNA ARV7->ARE_V7 Nuclear Translocation (Androgen-Independent) Cell_Cycle Cell Cycle Progression ARE_V7->Cell_Cycle Transcription Resistance Therapy Resistance Cell_Cycle->Resistance

Caption: AR-V7 Signaling Pathway.

Conclusion

This compound is a first-in-class, orally bioavailable PROTAC that effectively degrades both AR-FL and AR-V7 by targeting the AR N-terminal domain. The preclinical data strongly support its potential as a novel therapeutic for castration-resistant prostate cancer, particularly in cases of resistance to current antiandrogen therapies. Further clinical investigation of this compound is warranted.

References

BWA-522: A Technical Guide to the Degradation of AR-FL and AR-V7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of BWA-522, a first-in-class, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade both full-length androgen receptor (AR-FL) and its constitutively active splice variant, AR-V7. This document details the mechanism of action, quantitative degradation data, and the experimental protocols utilized in the characterization of this compound, offering a valuable resource for those engaged in prostate cancer research and the development of novel therapeutics.

Introduction

The androgen receptor (AR) is a critical driver of prostate cancer progression. While therapies targeting the AR ligand-binding domain (LBD) are initially effective, the emergence of resistance mechanisms, notably the expression of AR splice variants like AR-V7 that lack the LBD, presents a significant clinical challenge. This compound is a novel PROTAC that circumvents this resistance by targeting the N-terminal domain (NTD) of the AR, a region present in both AR-FL and AR-V7. By recruiting the E3 ubiquitin ligase Cereblon (CRBN), this compound flags both AR isoforms for proteasomal degradation, leading to the suppression of AR signaling and induction of apoptosis in prostate cancer cells.[1][2]

Mechanism of Action

This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to the AR-NTD, a linker, and a ligand that recruits the E3 ubiquitin ligase CRBN. This design facilitates the formation of a ternary complex between the AR protein (either AR-FL or AR-V7), this compound, and the CRBN E3 ligase complex. The proximity induced by this complex formation leads to the ubiquitination of the AR protein, marking it for subsequent degradation by the 26S proteasome. This targeted protein degradation approach effectively eliminates the driver of prostate cancer cell growth and survival.

BWA522_Mechanism_of_Action cluster_Extracellular Extracellular cluster_Cell Prostate Cancer Cell BWA522_ext This compound BWA522 This compound BWA522_ext->BWA522 Cellular Uptake Ternary_Complex Ternary Complex (AR - this compound - CRBN) BWA522->Ternary_Complex AR AR-FL / AR-V7 (N-Terminal Domain) AR->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ub_AR Ubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ub Ubiquitin (Ub) Ub->Ub_AR Proteasome 26S Proteasome Ub_AR->Proteasome Degradation Degraded AR Fragments Proteasome->Degradation Degradation Downstream Suppression of AR Target Genes Degradation->Downstream Apoptosis Apoptosis Downstream->Apoptosis

Figure 1: Mechanism of Action of this compound.

Quantitative Data Summary

The efficacy of this compound in degrading AR-FL and AR-V7 and inhibiting prostate cancer cell proliferation has been quantified across various cell lines. The following tables summarize the key in vitro and in vivo data.

Table 1: In Vitro Degradation of AR-FL and AR-V7 by this compound
Cell LineTarget ProteinDC50 (μM)Maximum Degradation (%)Concentration for Max Degradation (μM)
VCaPAR-FL0.73>905
VCaPAR-V70.67>905
LNCaPAR-FL3.572.05
22Rv1AR-FLNot ReportedNot ReportedNot Reported
22Rv1AR-V7Not Reported77.31

DC50: Half-maximal degradation concentration.

Table 2: In Vitro Anti-proliferative Activity of this compound
Cell LineIC50 (μM)
LNCaP1.07
VCaP5.59
22Rv14.08

IC50: Half-maximal inhibitory concentration.

Table 3: In Vivo Efficacy of this compound
Xenograft ModelDosageTumor Growth Inhibition (%)
LNCaP60 mg/kg (oral administration)76

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Cell Culture
  • Cell Lines: LNCaP, VCaP, and 22Rv1 prostate cancer cell lines were obtained from the American Type Culture Collection (ATCC).

  • Culture Medium:

    • LNCaP and 22Rv1 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • VCaP cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting

This protocol was used to assess the protein levels of AR-FL and AR-V7 following treatment with this compound.

  • Cell Lysis:

    • Prostate cancer cells were seeded in 6-well plates and treated with various concentrations of this compound for the indicated times.

    • Cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

    • Cell lysates were collected by scraping and centrifuged at 12,000 rpm for 15 minutes at 4°C. The supernatant containing the total protein was collected.

  • Protein Quantification:

    • Protein concentration was determined using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Equal amounts of protein (20-30 µg) were mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The PVDF membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane was then incubated with primary antibodies against AR (for both AR-FL and AR-V7) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • After washing with TBST, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow cluster_workflow Western Blotting Workflow start Start: Prostate Cancer Cells in Culture treatment Treatment with This compound start->treatment lysis Cell Lysis (RIPA Buffer) treatment->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking (5% Milk in TBST) transfer->blocking primary_ab Primary Antibody Incubation (AR, GAPDH) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection end End: Quantification of AR Protein Levels detection->end

Figure 2: Western Blotting Experimental Workflow.
Cell Viability Assay

The anti-proliferative effects of this compound were determined using a Cell Counting Kit-8 (CCK-8) assay.

  • Cell Seeding: Prostate cancer cells were seeded in 96-well plates at a density of 5,000 cells per well.

  • Compound Treatment: After 24 hours, cells were treated with a serial dilution of this compound for 72 hours.

  • CCK-8 Incubation: 10 µL of CCK-8 solution was added to each well and incubated for 2-4 hours at 37°C.

  • Absorbance Measurement: The absorbance at 450 nm was measured using a microplate reader.

  • Data Analysis: Cell viability was calculated as a percentage of the vehicle-treated control, and the IC50 values were determined using a non-linear regression analysis.

In Vivo Ubiquitination Assay

This assay confirms that this compound induces the ubiquitination of AR.

  • Cell Treatment: Prostate cancer cells were treated with this compound and the proteasome inhibitor MG132 for 4-6 hours.

  • Immunoprecipitation:

    • Cells were lysed, and the lysates were incubated with an anti-AR antibody or control IgG overnight at 4°C.

    • Protein A/G agarose beads were added to pull down the antibody-protein complexes.

  • Western Blotting:

    • The immunoprecipitated samples were washed, eluted, and then analyzed by Western blotting as described in section 4.2.

    • The membrane was probed with an anti-ubiquitin antibody to detect ubiquitinated AR.

Ubiquitination_Assay_Workflow cluster_ub_workflow In Vivo Ubiquitination Assay Workflow start_ub Start: Prostate Cancer Cells treatment_ub Treatment with This compound + MG132 start_ub->treatment_ub lysis_ub Cell Lysis treatment_ub->lysis_ub ip Immunoprecipitation (Anti-AR Antibody) lysis_ub->ip wb_ub Western Blotting ip->wb_ub probe_ub Probing with Anti-Ubiquitin Antibody wb_ub->probe_ub end_ub End: Detection of Ubiquitinated AR probe_ub->end_ub

Figure 3: In Vivo Ubiquitination Assay Workflow.

Conclusion

This compound represents a significant advancement in the development of therapeutics for prostate cancer, particularly for castration-resistant forms driven by AR-V7. Its ability to effectively degrade both AR-FL and AR-V7 through a PROTAC-mediated mechanism offers a promising strategy to overcome resistance to current anti-androgen therapies. The data and protocols presented in this guide provide a comprehensive resource for the scientific community to further investigate and build upon the potential of this compound and other AR-NTD degraders.

References

BWA-522 Induced Apoptosis in Prostate Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BWA-522 is a novel, first-in-class, and orally bioavailable Proteolysis-Targeting Chimera (PROTAC) designed to selectively degrade the Androgen Receptor (AR) in prostate cancer cells.[1][2][3] As a heterobifunctional molecule, this compound functions by inducing proximity between the AR N-terminal domain (AR-NTD) and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of the AR.[4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its ability to induce apoptosis in prostate cancer cells, and presents detailed experimental protocols and quantitative data from preclinical studies.

Mechanism of Action: AR Degradation and Apoptosis Induction

This compound targets both the full-length androgen receptor (AR-FL) and its constitutively active splice variant, AR-V7, which is a key driver of resistance to conventional anti-androgen therapies.[1][2][4] By mediating the degradation of these critical oncoproteins, this compound effectively downregulates AR-dependent gene expression, leading to the inhibition of tumor cell proliferation and the induction of programmed cell death, or apoptosis.[1][2][3]

The degradation of AR by this compound initiates a cascade of events that culminate in apoptosis. While the precise downstream signaling is an area of ongoing investigation, the primary mechanism involves the disruption of AR-mediated survival signals. This disruption is believed to alter the balance of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and the activation of the caspase cascade, ultimately executing the apoptotic program.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified in various prostate cancer cell lines and in vivo models. The following tables summarize the key quantitative findings.

Cell Line Parameter Value Concentration/Dose
LNCaPDC503.5 µMNot Applicable
LNCaPAR-FL Degradation72.0%5 µM
VCaPAR-V7 Degradation77.3%1 µM

Table 1: In Vitro Degradation Efficiency of this compound

Model Parameter Value Dosing Regimen
LNCaP XenograftTumor Growth Inhibition76%60 mg/kg, oral administration

Table 2: In Vivo Efficacy of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pro-apoptotic activity of this compound.

Cell Culture
  • Cell Lines: LNCaP and VCaP prostate cancer cell lines are commonly used.

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blot Analysis for AR Degradation
  • Cell Treatment: Seed prostate cancer cells in 6-well plates and allow them to adhere. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and incubate with primary antibodies against AR, AR-V7, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining
  • Cell Treatment: Plate cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of this compound Induced Apoptosis

BWA522_Apoptosis_Pathway cluster_0 This compound Mediated AR Degradation cluster_1 Apoptosis Induction This compound This compound Ternary Complex Ternary Complex This compound->Ternary Complex AR (AR-FL/AR-V7) AR (AR-FL/AR-V7) AR (AR-FL/AR-V7)->Ternary Complex AR Downstream Signaling AR Downstream Signaling AR (AR-FL/AR-V7)->AR Downstream Signaling CRBN E3 Ligase CRBN E3 Ligase CRBN E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degraded AR Degraded AR Proteasome->Degraded AR Suppression of Survival Signals Suppression of Survival Signals AR Downstream Signaling->Suppression of Survival Signals Bcl-2 Family Imbalance Bcl-2 Family Imbalance Suppression of Survival Signals->Bcl-2 Family Imbalance MOMP MOMP Bcl-2 Family Imbalance->MOMP Cytochrome c Release Cytochrome c Release MOMP->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: this compound induces AR degradation, leading to apoptosis.

Experimental Workflow for Assessing this compound Activity

BWA522_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Prostate Cancer Cell Culture Prostate Cancer Cell Culture This compound Treatment This compound Treatment Prostate Cancer Cell Culture->this compound Treatment Western Blot Western Blot This compound Treatment->Western Blot Apoptosis Assay Apoptosis Assay This compound Treatment->Apoptosis Assay AR Degradation Analysis AR Degradation Analysis Western Blot->AR Degradation Analysis Apoptosis Quantification Apoptosis Quantification Apoptosis Assay->Apoptosis Quantification Xenograft Model Xenograft Model Oral Administration of this compound Oral Administration of this compound Xenograft Model->Oral Administration of this compound Tumor Volume Measurement Tumor Volume Measurement Oral Administration of this compound->Tumor Volume Measurement Efficacy Assessment Efficacy Assessment Tumor Volume Measurement->Efficacy Assessment

Caption: Workflow for evaluating this compound's anti-cancer effects.

References

In-Depth Technical Guide: Oral Bioavailability and Pharmacokinetics of BWA-522

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the oral bioavailability and pharmacokinetic profile of BWA-522, a first-in-class, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the N-terminal domain of the androgen receptor (AR). This document is intended for researchers, scientists, and drug development professionals working in the field of oncology, particularly in the context of prostate cancer therapy.

Introduction

This compound is a promising therapeutic agent for the treatment of prostate cancer, including castration-resistant forms, by effectively inducing the degradation of both full-length androgen receptor (AR-FL) and its splice variants, such as AR-V7.[1][2] As a PROTAC, this compound functions by forming a ternary complex with the target protein (AR) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR. This mechanism of action offers a potential advantage over traditional AR inhibitors. The oral bioavailability and favorable pharmacokinetic properties of this compound are critical for its clinical development and therapeutic potential.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound observed in preclinical studies.

Table 1: Oral Bioavailability of this compound

SpeciesOral Bioavailability (%)Reference
Mice40.5[1][2][3][4][5]
Beagle Dogs69.3[1][2][3][4][5]

Table 2: Pharmacokinetic Parameters of this compound in Mice Following a Single Oral Dose

Dose (mg/kg)Cmax (ng/mL)AUC (h·ng/mL)Reference
103765947[3][5]

Mechanism of Action: PROTAC-Mediated Degradation

This compound operates through a mechanism of induced protein degradation. It acts as a molecular bridge, bringing the androgen receptor in close proximity to an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules to the AR, marking it for degradation by the proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple AR proteins.

BWA522_Mechanism BWA522 This compound Ternary Ternary Complex (AR-BWA522-E3) BWA522->Ternary AR Androgen Receptor (AR) (Target Protein) AR->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->BWA522 Recycled Ub_AR Ubiquitinated AR Ternary->Ub_AR Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_AR->Proteasome Degradation Degraded AR (Peptides) Proteasome->Degradation Experimental_Workflow cluster_PK Pharmacokinetic Studies cluster_Efficacy In Vivo Efficacy Studies PK_Dosing Dosing (Oral & IV) PK_Sampling Blood Sampling PK_Dosing->PK_Sampling PK_Analysis LC-MS/MS Analysis PK_Sampling->PK_Analysis PK_Data PK Parameter Calculation (Cmax, AUC, F%) PK_Analysis->PK_Data E_Implantation Tumor Cell Implantation (LNCaP) E_Treatment Oral Administration of this compound E_Implantation->E_Treatment E_Monitoring Tumor Growth Monitoring E_Treatment->E_Monitoring E_Endpoint Tumor Growth Inhibition (TGI) E_Monitoring->E_Endpoint

References

Methodological & Application

Application Notes: Western Blot Protocol for BWA-522 Induced Androgen Receptor Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Androgen Receptor (AR) is a critical driver in the progression of prostate cancer. Therapies targeting AR signaling are a cornerstone of treatment, but resistance often develops, partly due to AR mutations or the emergence of splice variants like AR-V7 that lack the ligand-binding domain. BWA-522 is a first-in-class, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to overcome these challenges.[1][2][3] this compound functions by binding to the N-terminal domain (NTD) of the AR and recruiting the Cereblon (CRBN) E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the AR protein.[4][5] This mechanism is effective against both full-length AR (AR-FL) and its splice variants.[1][5][6]

Western blotting is a fundamental technique to confirm and quantify the degradation of AR in cancer cell lines and xenograft models treated with this compound, providing a direct measure of its pharmacological activity. These application notes provide a detailed protocol for assessing this compound-induced AR degradation.

Mechanism of Action: this compound-Mediated AR Degradation

This compound is a heterobifunctional molecule that consists of a ligand that binds to the AR's N-terminal domain and another ligand that recruits the CRBN E3 ubiquitin ligase.[5] This proximity induces the formation of a ternary complex between the AR protein and the E3 ligase, leading to the poly-ubiquitination of AR.[4] The ubiquitinated AR is then recognized and degraded by the 26S proteasome.[4]

BWA522_Mechanism cluster_1 BWA522 This compound AR Androgen Receptor (AR) (Full-length or Splice Variant) BWA522->AR Binds to AR-NTD CRBN CRBN E3 Ligase BWA522->CRBN Ternary_Complex Ternary Complex (AR - this compound - CRBN) Poly_Ub_AR Poly-ubiquitinated AR Ternary_Complex->Poly_Ub_AR Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_AR->Proteasome Recognition Degradation AR Degradation Proteasome->Degradation Catalysis

Caption: this compound forms a ternary complex with AR and CRBN E3 ligase, leading to AR ubiquitination and proteasomal degradation.

Quantitative Data on AR Degradation

This compound induces potent and robust degradation of the Androgen Receptor in various prostate cancer cell lines. The half-maximal degradation concentration (DC50) is in the micromolar range, indicating high potency.[1] The tables below summarize representative quantitative data from dose-response and time-course experiments.

Table 1: Dose-Dependent AR Degradation by this compound (Representative data based on a 24-hour treatment in VCaP cells)

This compound Concentration (µM)AR Protein Level (% of Vehicle Control)Standard Deviation
0 (Vehicle)100%± 5.2
0.185%± 6.1
0.548%± 4.5
1.023%± 3.9
5.015%± 2.8
10.012%± 2.5

Table 2: Time-Course of AR Degradation by this compound (Representative data based on treatment with 1 µM this compound in VCaP cells)

Treatment Time (Hours)AR Protein Level (% of Time 0)Standard Deviation
0100%± 4.8
475%± 5.5
845%± 4.1
1628%± 3.7
2422%± 3.1
4825%± 4.0

Experimental Protocol: Western Blot Analysis

This protocol details the steps to quantify this compound-induced AR degradation in prostate cancer cell lines such as LNCaP or VCaP.

Materials and Reagents
  • Cell Lines: LNCaP or VCaP prostate cancer cells.

  • Culture Media: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • Compound: this compound (prepare stock solution in DMSO).

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Reagents for Quantification: BCA Protein Assay Kit.

  • SDS-PAGE: Bis-Tris precast gels (e.g., 4-12%), Laemmli sample buffer.

  • Transfer: PVDF or nitrocellulose membranes, transfer buffer.

  • Blocking: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-AR (N-terminal specific)

    • Mouse or Rabbit anti-β-Actin or anti-GAPDH (loading control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Detection: Enhanced Chemiluminescence (ECL) substrate.

  • Buffers: PBS, TBST.

Cell Culture and Treatment
  • Culture LNCaP or VCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Seed cells in 6-well plates and allow them to reach 70-80% confluency.

  • Prepare serial dilutions of this compound in culture media from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • For Dose-Response: Replace the medium with fresh media containing increasing concentrations of this compound (e.g., 0.1 µM to 10 µM) and a vehicle control (DMSO). Incubate for a fixed time (e.g., 24 hours).

  • For Time-Course: Treat cells with a fixed concentration of this compound (e.g., 1 µM) and harvest at different time points (e.g., 0, 4, 8, 16, 24 hours).

Cell Lysis and Protein Extraction
  • After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.[7]

  • Aspirate the PBS completely and add 100-150 µL of ice-cold RIPA lysis buffer (with inhibitors) to each well.

  • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.[7][8]

  • Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[7]

  • Carefully transfer the supernatant, which contains the soluble protein, to new pre-chilled tubes. Discard the pellet.

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.

  • Based on the concentrations, normalize all samples with lysis buffer to ensure equal protein loading for the Western blot.

SDS-PAGE and Protein Transfer
  • Prepare protein samples by mixing 20-30 µg of protein from each lysate with 4x Laemmli sample buffer and heating at 95°C for 5-10 minutes.[7]

  • Load the denatured protein samples into the wells of a 4-12% Bis-Tris polyacrylamide gel. Include a protein ladder.

  • Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a PVDF membrane.[8] The transfer can be done using a wet or semi-dry transfer system.

Immunoblotting and Detection
  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 5 minutes each with TBST.

  • Incubate the membrane with the primary antibody against AR (e.g., 1:1000 dilution) and the loading control (e.g., β-Actin, 1:5000) diluted in blocking buffer. This is typically done overnight at 4°C with agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000 to 1:5000 dilution) in blocking buffer for 1 hour at room temperature.[7][8]

  • Wash the membrane again three times for 10 minutes each with TBST.

  • Apply the ECL substrate to the membrane according to the manufacturer's protocol.[7]

  • Capture the chemiluminescent signal using a digital imaging system.

Data Analysis
  • Quantify the band intensities for AR and the loading control (β-Actin or GAPDH) using densitometry software (e.g., ImageJ).

  • Normalize the AR band intensity to the corresponding loading control band intensity for each sample.

  • Calculate the percentage of AR degradation relative to the vehicle-treated control.

Experimental Workflow

Western_Blot_Workflow cluster_workflow Western Blot Workflow for AR Degradation arrow arrow A 1. Cell Culture (e.g., VCaP cells) B 2. Treatment (this compound or Vehicle) A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (PVDF Membrane) E->F G 7. Immunoblotting (Antibody Incubation) F->G H 8. Detection (ECL Substrate) G->H I 9. Image Acquisition & Data Analysis H->I

Caption: Step-by-step experimental workflow for Western blot analysis of AR degradation.

Troubleshooting

IssuePossible CauseSuggested Solution
Weak or No AR Signal Insufficient protein loaded; Inefficient transfer; Low primary antibody concentration.Increase protein load to 30-40 µg; Verify transfer efficiency with Ponceau S stain; Optimize primary antibody dilution.
High Background Insufficient blocking or washing; High antibody concentration.Increase blocking time to 1.5-2 hours; Increase the number and duration of TBST washes; Decrease primary/secondary antibody concentration.[7]
Non-specific Bands Primary antibody is not specific; Protein degradation during lysis.Use a different, validated AR antibody; Ensure protease inhibitors are fresh and always kept on ice during lysis.

References

Application Notes and Protocols for Cell Viability Assays to Determine BWA-522 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BWA-522 is a first-in-class, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR).[1][2][3][4] As a heterobifunctional molecule, this compound brings the AR protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of AR.[5][6] This mechanism of action makes this compound a promising therapeutic agent for prostate cancer, including castration-resistant prostate cancer (CRPC), where AR signaling remains a key driver of disease progression. This compound is effective against both full-length AR (AR-FL) and its splice variants, such as AR-V7, which are implicated in resistance to conventional anti-androgen therapies.[1][2][3] The degradation of AR by this compound suppresses the expression of downstream target genes, ultimately inducing apoptosis and inhibiting tumor growth in prostate cancer cells.[2][3]

These application notes provide detailed protocols for assessing the efficacy of this compound in vitro using two common colorimetric cell viability assays: MTT and CCK-8. These assays are fundamental in preclinical drug discovery for determining the cytotoxic and cytostatic effects of novel compounds.[7]

This compound: Mechanism of Action and Signaling Pathway

This compound targets the N-terminal domain (NTD) of the androgen receptor.[1][4] By inducing the degradation of both AR-FL and AR-V7, this compound effectively shuts down AR-mediated signaling pathways that promote prostate cancer cell survival and proliferation. The degradation of AR leads to the downregulation of its target genes, which in turn triggers apoptotic pathways and inhibits cell cycle progression.

BWA522_Signaling_Pathway cluster_cell Prostate Cancer Cell BWA522 This compound Ternary_Complex Ternary Complex (AR-BWA522-E3) BWA522->Ternary_Complex AR Androgen Receptor (AR-FL, AR-V7) AR->Ternary_Complex AR_downstream AR Target Genes (e.g., PSA, TMPRSS2) AR->AR_downstream Transcription E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Proteasome Proteasome Ub Ubiquitin Ub->Ternary_Complex AR_Ub Ubiquitinated AR Ternary_Complex->AR_Ub Ubiquitination AR_Ub->Proteasome Degradation Apoptosis Apoptosis AR_downstream->Apoptosis Cell_Viability Decreased Cell Viability & Proliferation AR_downstream->Cell_Viability

Caption: this compound mediated degradation of Androgen Receptor.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in various prostate cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound in Prostate Cancer Cell Lines

Cell LineDescriptionIC50 (µM)Assay
LNCaPAndrogen-sensitive human prostate adenocarcinoma1.07CCK-8
VCaPAndrogen-sensitive, expresses high levels of wild-type AR5.59CCK-8
22Rv1Enzalutamide-resistant, expresses AR-FL and AR-V74.08CCK-8

Data sourced from MedchemExpress and Probechem Biochemicals.[1][4]

Table 2: In Vitro Degradation Efficiency of this compound

Cell LineTarget ProteinDC50 (µM)
VCaPAR-FL0.73
VCaPAR-V70.67

Data sourced from Probechem Biochemicals.[1]

Experimental Workflow for this compound Efficacy Testing

The general workflow for assessing the efficacy of this compound using cell viability assays is outlined below.

BWA522_Workflow cluster_workflow Experimental Workflow start Start cell_culture Prostate Cancer Cell Culture (LNCaP, VCaP, 22Rv1) start->cell_culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding drug_treatment Treatment with This compound (Dose-response) cell_seeding->drug_treatment incubation Incubation (e.g., 72 hours) drug_treatment->incubation viability_assay Cell Viability Assay (MTT or CCK-8) incubation->viability_assay data_acquisition Absorbance Reading (Microplate Reader) viability_assay->data_acquisition data_analysis Data Analysis (IC50 Calculation) data_acquisition->data_analysis end End data_analysis->end

Caption: Workflow for this compound efficacy testing.

Experimental Protocols

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1)

  • Complete cell culture medium

  • This compound

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare a serial dilution of this compound in complete culture medium at 2x the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).

    • Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 incubator.

    • After the incubation, add 100 µL of solubilization solution to each well.

    • Mix thoroughly by gentle shaking on an orbital shaker to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

CCK-8 Cell Viability Assay

The CCK-8 (Cell Counting Kit-8) assay is a sensitive colorimetric assay that utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in viable cells to produce a yellow-colored formazan dye.[8] The amount of formazan produced is directly proportional to the number of living cells.[8]

Materials:

  • Prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1)

  • Complete cell culture medium

  • This compound

  • 96-well clear flat-bottom plates

  • CCK-8 solution

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[9]

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment:

    • Prepare a serial dilution of this compound in complete culture medium at 2x the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).

    • Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.[9]

  • CCK-8 Assay:

    • After the incubation period, add 10 µL of CCK-8 solution to each well.[9]

    • Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 incubator.[9]

  • Data Acquisition:

    • Measure the absorbance at 450 nm using a microplate reader.[9]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:

      • Cell Viability (%) = [(As - Ab) / (Ac - Ab)] x 100%

      • Where As is the absorbance of the experimental well, Ab is the absorbance of the blank well, and Ac is the absorbance of the control well.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Logical Relationship for Assay Selection

The choice between MTT and CCK-8 assays depends on several factors. The following diagram illustrates the decision-making process.

Assay_Selection cluster_selection Assay Selection Logic start Start: Need to measure cell viability question1 Is the compound colored or has reducing properties? start->question1 question2 Is high throughput a priority? question1->question2 No cck8 Choose CCK-8 Assay question1->cck8 Yes question3 Is endpoint flexibility required? question2->question3 No question2->cck8 Yes question3->cck8 Yes mtt Choose MTT Assay question3->mtt No consider_mtt Consider MTT with appropriate controls consider_cck8 Consider CCK-8 for simpler workflow

Caption: Decision tree for selecting a cell viability assay.

Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to perform preliminary experiments to determine the optimal cell seeding density and incubation times.

References

Preparation of BWA-522 Stock Solution in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BWA-522 is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) that selectively targets the N-terminal domain (NTD) of the androgen receptor (AR).[1][2][3][4] As a PROTAC, this compound facilitates the ubiquitination and subsequent proteasomal degradation of its target protein. Specifically, it has been shown to effectively induce the degradation of both full-length androgen receptor (AR-FL) and its splice variants, such as AR-V7, which are often implicated in the development of resistance to conventional anti-androgen therapies in prostate cancer.[1][2][3][4] The degradation of these AR species by this compound leads to the suppression of downstream AR signaling, induction of apoptosis in prostate cancer cells, and inhibition of tumor growth.[1][2][3] This application note provides a detailed protocol for the preparation of a this compound stock solution in dimethyl sulfoxide (DMSO), a common solvent for in vitro studies.

Data Presentation

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

ParameterValueReference
Molecular Formula C₄₃H₅₁ClN₄O₇[5]
Molecular Weight 771.34 g/mol [5]
Solubility in DMSO 90 mg/mL (116.68 mM)[5]
Recommended Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month[1][5]
In Vitro Activity (IC₅₀) LNCaP cells: 1.07 µM; VCaP cells: 5.59 µM[6]
Degradation Activity (DC₅₀ in VCaP cells) AR-FL: 0.73 µM; AR-V7: 0.67 µM[6]

Experimental Protocol

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Cat. No.: HY-149433 or equivalent)[5]

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Water bath sonicator

  • Calibrated micropipettes and sterile tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Pre-dissolution Preparation:

    • Allow the this compound powder vial and the DMSO to equilibrate to room temperature for at least one hour before opening to prevent condensation.[7]

    • Perform all steps in a chemical fume hood to minimize inhalation exposure.

  • Calculating the Required Volumes:

    • To prepare a 10 mM stock solution, use the following formula:

      • Volume of DMSO (mL) = [Mass of this compound (mg) / (771.34 g/mol )] / 0.010 mol/L

    • For example, to dissolve 1 mg of this compound:

      • Volume of DMSO (mL) = [1 mg / 771.34 mg/mmol] / 10 mmol/L = 0.1296 mL

  • Dissolution:

    • Carefully add the calculated volume of DMSO to the vial containing the this compound powder.

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[5] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage:

    • Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber glass vials to avoid repeated freeze-thaw cycles.[1][7]

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

    • For long-term storage (up to 6 months), store the aliquots at -80°C.[1][5] For short-term storage (up to 1 month), store at -20°C.[1][5][7]

Safety Precautions:

  • This compound is a biologically active compound. Handle with care and use appropriate PPE.

  • DMSO is a skin penetrant and can carry dissolved compounds through the skin. Avoid direct contact.

  • Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its use in cell-based assays.

BWA522_Mechanism_of_Action cluster_0 This compound (PROTAC) cluster_1 Cellular Machinery cluster_2 Biological Outcome BWA522 This compound AR_ligand AR-NTD Ligand BWA522->AR_ligand binds to E3_ligand E3 Ligase Ligand BWA522->E3_ligand binds to Linker Linker AR Androgen Receptor (AR-FL/AR-V7) AR_ligand->AR recruits E3 E3 Ubiquitin Ligase E3_ligand->E3 recruits Proteasome 26S Proteasome AR->Proteasome targeted by Ub Ubiquitin E3->Ub transfers Degradation AR Degradation Proteasome->Degradation leads to Ub->AR polyubiquitinates Apoptosis Apoptosis of Prostate Cancer Cells Degradation->Apoptosis results in Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution (10 mM in DMSO) Treatment Treat cells with desired concentrations of this compound Prep_Stock->Treatment Cell_Culture Culture Prostate Cancer Cells Cell_Culture->Treatment Incubation Incubate for a specified time period Treatment->Incubation Western_Blot Western Blot (for AR degradation) Incubation->Western_Blot Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V staining) Incubation->Apoptosis_Assay

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BWA-522 is a potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) designed to target the N-terminal domain (NTD) of the Androgen Receptor (AR), leading to the degradation of both full-length AR (AR-FL) and its splice variants, such as AR-V7.[1][2][3][4] As a critical tool in research targeting prostate cancer and other androgen-dependent diseases, maintaining the integrity and stability of this compound in both solid and solution forms is paramount for reproducible and reliable experimental outcomes. This document provides detailed application notes and protocols for the recommended storage and handling of this compound powder and its solutions, intended for researchers, scientists, and drug development professionals.

Recommended Storage Conditions

Proper storage of this compound is crucial to prevent degradation and ensure its efficacy in downstream applications. The following tables summarize the recommended storage conditions for this compound powder and stock solutions based on information from various suppliers.

This compound Powder
TemperatureDurationNotes
-20°CUp to 3 yearsRecommended for long-term storage. The vial should be kept tightly sealed.
4°CUp to 2 yearsSuitable for shorter-term storage. Ensure the container is well-sealed to prevent moisture absorption.
This compound Stock Solutions
SolventStorage TemperatureDurationNotes
DMSO-80°CUp to 6 monthsRecommended for long-term storage of stock solutions. Aliquoting is highly advised to avoid repeated freeze-thaw cycles.[5]
DMSO-20°CUp to 1 monthSuitable for short-term storage. Aliquoting is still recommended.[5][6]

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Protocol:

  • Before opening the vial, allow the this compound powder to equilibrate to room temperature for at least 1 hour.[6]

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Based on the molecular weight of this compound (771.34 g/mol ), calculate the required volume of DMSO to achieve a 10 mM stock solution. For example, to prepare a 1 mL stock solution from 1 mg of this compound:

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

    • Volume (L) = (0.001 g / 771.34 g/mol ) / 0.010 mol/L = 0.0001296 L = 129.6 µL

  • Carefully add the calculated volume of anhydrous DMSO to the vial of this compound powder.

  • Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) and sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term use.

Protocol for Assessing this compound Stability in Solution

This protocol provides a framework for researchers to determine the stability of this compound in their specific experimental conditions. The primary analytical method used is High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact this compound over time.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium or buffer of interest

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., acetonitrile and water with a modifier like formic acid or trifluoroacetic acid)

  • Temperature-controlled incubator or water bath

Protocol:

  • Sample Preparation:

    • Dilute the this compound stock solution to the desired final concentration in the cell culture medium or buffer to be tested.

    • Prepare several identical samples for analysis at different time points.

    • Include a "time zero" sample by immediately analyzing one of the freshly prepared samples.

  • Incubation:

    • Incubate the prepared samples at the desired temperature (e.g., 4°C, room temperature, 37°C).

  • Sample Analysis by HPLC:

    • At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), remove a sample from incubation.

    • Inject an appropriate volume of the sample onto the HPLC system.

    • Run the HPLC method to separate this compound from potential degradation products.

    • Monitor the elution profile at a suitable UV wavelength (e.g., determined by a UV scan of this compound).

  • Data Analysis:

    • Integrate the peak area of the intact this compound at each time point.

    • Calculate the percentage of remaining this compound at each time point relative to the "time zero" sample.

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

In Vitro Protocol for this compound Treatment and Western Blot Analysis of AR Degradation

This protocol outlines the treatment of prostate cancer cell lines with this compound and subsequent analysis of AR protein levels by Western blotting.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-AR, anti-GAPDH, or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Culture and Treatment:

    • Plate the prostate cancer cells at an appropriate density and allow them to adhere overnight.

    • The following day, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or a vehicle control (DMSO). The final DMSO concentration should be kept constant across all conditions (typically ≤ 0.1%).

    • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Protein Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against AR overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for AR and the loading control.

    • Normalize the AR band intensity to the loading control for each sample.

    • Compare the normalized AR levels in this compound-treated samples to the vehicle control to determine the extent of AR degradation.

Visualizations

This compound Mechanism of Action

This compound functions as a PROTAC, inducing the degradation of the Androgen Receptor through the ubiquitin-proteasome system.

BWA522_Mechanism BWA522 This compound Ternary Ternary Complex (AR-BWA-522-E3) BWA522->Ternary Binds to AR Androgen Receptor (AR) AR->Ternary Binds to E3 E3 Ubiquitin Ligase (e.g., CRBN) E3->Ternary Binds to PolyUb_AR Polyubiquitinated AR Ternary->PolyUb_AR Facilitates Polyubiquitination Ub Ubiquitin Ub->Ternary Recruited Proteasome 26S Proteasome PolyUb_AR->Proteasome Recognized by Degradation AR Degradation Proteasome->Degradation Mediates

Caption: Mechanism of this compound-induced AR degradation.

Experimental Workflow for Assessing AR Degradation

The following workflow outlines the key steps in evaluating the efficacy of this compound in degrading the Androgen Receptor in a cellular context.

AR_Degradation_Workflow start Start cell_culture Cell Culture (e.g., LNCaP, VCaP) start->cell_culture treatment This compound Treatment (Dose and Time Course) cell_culture->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page western_blot Western Blot (Transfer to Membrane) sds_page->western_blot probing Antibody Probing (Anti-AR, Anti-Loading Control) western_blot->probing detection Chemiluminescent Detection probing->detection analysis Data Analysis (Quantify AR Degradation) detection->analysis end End analysis->end

Caption: Workflow for Western blot analysis of AR degradation.

References

BWA-522: Application Notes and Protocols for In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BWA-522 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the androgen receptor (AR).[1][2][3] It targets the N-terminal domain (NTD) of both full-length AR (AR-FL) and its splice variants, such as AR-V7, leading to their degradation and subsequent inhibition of downstream signaling pathways that drive prostate cancer progression.[1][3] This document provides detailed application notes and protocols for the use of this compound in in vivo mouse studies, based on currently available preclinical data.

Mechanism of Action

This compound functions as a PROTAC, a bifunctional molecule that recruits an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. In the case of this compound, it binds to the N-terminal domain of the androgen receptor and an E3 ligase, forming a ternary complex. This proximity induces the ubiquitination and degradation of AR-FL and AR-V7. The degradation of these key drivers of prostate cancer leads to the suppression of AR-regulated gene expression, ultimately resulting in the induction of apoptosis and inhibition of tumor growth.[1][4]

BWA522_Mechanism cluster_cell Prostate Cancer Cell BWA522 This compound Ternary Ternary Complex (this compound-AR-E3) BWA522->Ternary AR Androgen Receptor (AR-FL, AR-V7) AR->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation AR Degradation Proteasome->Degradation Downstream Downstream AR Signaling Inhibition Degradation->Downstream Apoptosis Apoptosis Downstream->Apoptosis

Diagram 1: Mechanism of action of this compound as a PROTAC for androgen receptor degradation.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound in Prostate Cancer Cell Lines
Cell LineParameterValue (µM)Notes
LNCaPIC501.07Growth inhibition.
VCaPIC505.59Growth inhibition.
22Rv1IC504.08Growth inhibition in enzalutamide-resistant cells.[3]
VCaPDC50 (AR-FL)0.73Degradation of full-length androgen receptor.[3]
VCaPDC50 (AR-V7)0.67Degradation of androgen receptor splice variant 7.[3]
LNCaPDC503.5Androgen receptor degradation.[1]
Table 2: In Vivo Efficacy of this compound in LNCaP Xenograft Mouse Model
ParameterValue
Dosing60 mg/kg, oral administration, daily for 4 weeks
Tumor Growth Inhibition (TGI)76%[4]
Table 3: Pharmacokinetic Parameters of this compound in Mice
ParameterValueConditions
Dose10 mg/kgOral administration
Cmax376 ng/mL
AUC5947 h·ng/mL
Oral Bioavailability40.5%

Experimental Protocols

In Vivo Efficacy Study in LNCaP Xenograft Mouse Model

This protocol is based on the published study by Zhang et al. (2023) and common practices for xenograft studies.

Objective: To evaluate the antitumor efficacy of this compound in a prostate cancer xenograft mouse model.

Materials:

  • This compound

  • LNCaP human prostate cancer cells[5]

  • Immunodeficient mice (e.g., male BALB/c nude or NOD/SCID, 6-8 weeks old)[5]

  • Matrigel

  • Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose sodium or a solution containing DMSO, PEG300, and Tween 80)

  • Standard animal housing and monitoring equipment

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture LNCaP cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS) under standard conditions (37°C, 5% CO2).

  • Tumor Implantation:

    • Harvest LNCaP cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10^6 cells per 100 µL.

    • Subcutaneously inject the cell suspension into the flank of each mouse.[5]

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.

    • Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment:

    • When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups.

    • Prepare this compound formulation in the chosen vehicle at the desired concentration for a 60 mg/kg dosage.

    • Administer this compound or vehicle control to the respective groups daily via oral gavage for 28 consecutive days.

    • Monitor animal body weight and general health throughout the study.

  • Endpoint and Analysis:

    • At the end of the treatment period, euthanize the mice and excise the tumors.

    • Measure the final tumor volume and weight.

    • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

    • Tumor samples can be further processed for pharmacodynamic marker analysis (e.g., Western blot for AR levels) or histopathology.

InVivo_Workflow A LNCaP Cell Culture B Tumor Implantation (Subcutaneous Injection) A->B C Tumor Growth Monitoring B->C D Randomization C->D E Treatment Initiation (Oral Gavage, Daily) D->E F Endpoint: Tumor Excision and Analysis E->F G Data Analysis (Tumor Volume, Weight, TGI) F->G

Diagram 2: Experimental workflow for the in vivo efficacy study of this compound.
Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of this compound in mice after oral administration.

Materials:

  • This compound

  • Male mice (e.g., CD-1 or similar strain)

  • Vehicle for oral gavage

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing:

    • Administer a single dose of this compound (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect blood samples from a subset of mice at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and oral bioavailability.

Signaling Pathway

This compound-mediated degradation of the androgen receptor disrupts the downstream signaling cascade that is crucial for the survival and proliferation of prostate cancer cells. Key target genes of the androgen receptor include those involved in cell cycle progression, protein synthesis, and metabolism.

AR_Signaling_Pathway Androgen Androgens AR Androgen Receptor (AR) Androgen->AR Degradation AR Degradation AR->Degradation E3 Ligase Recruitment & Ubiquitination ARE Androgen Response Element (ARE) in DNA AR->ARE Nuclear Translocation & Dimerization BWA522 This compound BWA522->AR Binds to NTD Degradation->ARE Prevents Binding Transcription Gene Transcription ARE->Transcription TargetGenes AR Target Genes (e.g., PSA, TMPRSS2, FKBP5) Transcription->TargetGenes CellSurvival Cell Survival & Proliferation TargetGenes->CellSurvival

Diagram 3: this compound disrupts the androgen receptor signaling pathway.

Conclusion

This compound represents a promising therapeutic agent for the treatment of prostate cancer, including castration-resistant forms, due to its ability to induce the degradation of both AR-FL and AR-V7. The provided protocols and data serve as a guide for researchers to design and execute further preclinical studies to evaluate the full potential of this novel PROTAC. Careful consideration of the experimental details, such as mouse strain and vehicle selection, is crucial for obtaining reproducible and reliable results.

References

Troubleshooting & Optimization

BWA-522 stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information and guidance for researchers, scientists, and drug development professionals working with BWA-522. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally bioavailable small molecule that belongs to the class of Proteolysis Targeting Chimeras (PROTACs).[1][2] It is designed to target the N-terminal domain (AR-NTD) of the androgen receptor (AR), leading to the degradation of both full-length AR (AR-FL) and its splice variants, such as AR-V7.[1][3] By hijacking the ubiquitin-proteasome system, this compound induces the ubiquitination and subsequent degradation of the AR protein, which can suppress the expression of downstream target genes and induce apoptosis in prostate cancer cells.[2][4]

Q2: How should I store this compound powder and stock solutions?

A2: Proper storage is critical to maintain the integrity of this compound. For the solid powder form, storage at -20°C for up to 3 years or at 4°C for up to 2 years is recommended.[1][5] Once dissolved in a solvent such as DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1] These aliquots can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][5]

Q3: What is the solubility of this compound?

A3: this compound is soluble in DMSO up to a concentration of 90 mg/mL (116.68 mM).[5] It is recommended to use ultrasonic assistance to ensure complete dissolution.[5] Note that DMSO is hygroscopic, and using a fresh, unopened vial of DMSO is advised for optimal solubility.[1]

Q4: Is there data on the stability of this compound in cell culture media?

A4: Currently, there is no publicly available data specifically detailing the stability of this compound in various cell culture media. The stability of a compound in media can be influenced by several factors, including media components (e.g., serum concentration), pH, and temperature. Therefore, it is highly recommended to determine the stability of this compound in your specific cell culture medium and experimental conditions. A detailed protocol for assessing stability is provided below.

This compound Storage and Handling

Proper storage and handling are crucial for obtaining reproducible experimental results. The following table summarizes the recommended storage conditions for this compound.

FormStorage TemperatureDurationNotes
Solid (Powder)-20°C3 years[1][5]
4°C2 years[1][5]
Stock Solution (in DMSO)-80°C6 monthsAliquot to avoid freeze-thaw cycles.[1][5]
-20°C1 monthAliquot to avoid freeze-thaw cycles.[1][5]

Mechanism of Action: this compound as a PROTAC

This compound functions by co-opting the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to specifically target and degrade the androgen receptor.

BWA522_Mechanism cluster_0 This compound Mediated AR Degradation BWA522 This compound Ternary Ternary Complex (AR-BWA522-E3) BWA522->Ternary Binds AR Androgen Receptor (AR) (Target Protein) AR->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_AR Poly-ubiquitinated AR Ternary->PolyUb_AR Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_AR->Proteasome Recognition Proteasome->BWA522 Recycled Proteasome->E3 Recycled Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degradation

This compound hijacks the ubiquitin-proteasome system to degrade the androgen receptor.

Experimental Protocol: Assessing this compound Stability in Cell Culture Media

This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO₂)

  • Analytical instrument (e.g., HPLC-UV or LC-MS)

  • Quenching solvent (e.g., ice-cold acetonitrile)

Methodology:

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

  • Spike Cell Culture Medium: Warm your complete cell culture medium to 37°C. Spike the this compound stock solution into the medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically <0.1%) and consistent across all samples.

  • Time Course Sampling: Aliquot the spiked medium into sterile tubes for each time point (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Incubation: Place the tubes in a 37°C, 5% CO₂ incubator.

  • Sample Processing:

    • At each designated time point, remove one tube.

    • To stop degradation and precipitate proteins, add 3 volumes of a cold quenching solvent (e.g., ice-cold acetonitrile) to the sample.

    • Vortex thoroughly and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube or well for analysis. The T=0 sample should be processed immediately after preparation.

  • Analysis: Analyze the concentration of the parent this compound compound in the processed samples using a validated HPLC or LC-MS method.

  • Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.

Stability_Workflow cluster_workflow This compound Stability Assessment Workflow prep_stock 1. Prepare Stock Solution (10 mM this compound in DMSO) spike_media 2. Spike into Pre-warmed Cell Culture Medium prep_stock->spike_media aliquot 3. Aliquot for Time Points (0, 2, 4, 8, 24, 48h) spike_media->aliquot incubate 4. Incubate at 37°C, 5% CO₂ aliquot->incubate sample 5. Collect Sample at Each Time Point incubate->sample quench 6. Quench & Precipitate Proteins (Cold Acetonitrile) sample->quench centrifuge 7. Centrifuge to Pellet Debris quench->centrifuge analyze 8. Analyze Supernatant (HPLC or LC-MS) centrifuge->analyze calculate 9. Calculate % Remaining vs. T=0 analyze->calculate

Experimental workflow for determining this compound stability in cell culture media.

Troubleshooting Guide

Issue 1: this compound precipitates upon addition to the cell culture medium.

  • Possible Cause: The final concentration of this compound exceeds its solubility in the aqueous medium, or the DMSO concentration is too high, causing the compound to "crash out."

  • Troubleshooting Steps:

    • Ensure the final DMSO concentration in your medium is below 0.5%, and ideally below 0.1%.

    • When adding the this compound stock solution to the medium, vortex or gently swirl the medium to facilitate rapid mixing.

    • Consider performing a kinetic solubility test in your specific medium to determine the maximum soluble concentration.

    • Prepare the treatment solution fresh before each experiment.

Issue 2: Inconsistent or highly variable results between stability experiments.

  • Possible Cause: Inconsistent sample handling, pipetting errors, or temperature fluctuations can lead to variability.

  • Troubleshooting Steps:

    • Ensure your pipettes are calibrated and use proper pipetting techniques.

    • Thoroughly mix the spiked medium before aliquoting and before taking each sample.

    • Maintain a stable and consistent temperature in your incubator.

    • Ensure your analytical method (HPLC or LC-MS) is validated and shows good reproducibility.

Issue 3: this compound appears to be rapidly degrading in the cell culture medium.

  • Possible Cause: Components in the cell culture medium, particularly in serum, can enzymatically or chemically degrade the compound.

  • Troubleshooting Steps:

    • If your experimental design allows, test the stability in a serum-free medium to see if serum components are responsible for the degradation.

    • Shorten the duration of your cell-based assay or replenish the medium with fresh this compound at regular intervals.

    • If degradation is a significant issue, consider using a more stable analog if available, though this would be a different compound.

    • For cell-free stability tests, a lower incubation temperature could be used to slow degradation, although this would not be applicable for live-cell experiments.

Issue 4: Unexpected cytotoxicity is observed in cell-based assays.

  • Possible Cause: The formation of a toxic degradation product, insolubility and precipitation of the compound, or high solvent concentration could lead to cytotoxicity.

  • Troubleshooting Steps:

    • Visually inspect the culture medium for any signs of precipitation after adding this compound.

    • Test the cytotoxicity of the medium that has been pre-incubated with this compound to see if degradation products are the cause.

    • Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to assess the effect of the solvent on cell viability.

    • Analyze the medium for the presence of degradation products using LC-MS.

References

Technical Support Center: Assessing BWA-522 Cell Permeability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, protocols, and troubleshooting advice for assessing the cell permeability of BWA-522, an orally bioavailable PROTAC® (Proteolysis Targeting Chimera) designed to degrade the Androgen Receptor (AR).[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is assessing cell permeability crucial for a PROTAC like this compound?

A1: Assessing cell permeability is a critical step in drug development for several reasons. For a molecule like this compound, which has an intracellular target (the Androgen Receptor), it must efficiently cross the cell membrane to exert its therapeutic effect.[3] Furthermore, since this compound is designed to be orally bioavailable, it must be effectively absorbed through the intestinal epithelium.[2][4] Permeability assays help:

  • Predict Oral Bioavailability: Determine the rate and extent of absorption from the gastrointestinal tract.[5]

  • Confirm Target Engagement: Ensure the compound can reach its intracellular site of action.

  • Identify Potential Issues: Detect if the compound is a substrate for efflux transporters (like P-glycoprotein), which can pump the drug out of the cell, reducing its efficacy.[6]

Q2: What is the mechanism of action for this compound?

A2: this compound is a PROTAC that works by inducing the degradation of both full-length Androgen Receptor (AR-FL) and its splice variants (like AR-V7).[7] It functions by forming a ternary complex, simultaneously binding to the N-terminal domain of the AR and an E3 ubiquitin ligase.[8] This proximity induces the E3 ligase to tag the AR with ubiquitin, marking it for destruction by the cell's proteasome.[8] This degradation pathway leads to the suppression of AR downstream signaling and induces apoptosis in prostate cancer cells.[2]

BWA522_Mechanism cluster_cell Cell Cytoplasm BWA522 This compound Ternary Ternary Complex (AR - this compound - E3) BWA522->Ternary AR Androgen Receptor (AR) AR->Ternary E3 E3 Ubiquitin Ligase E3->Ternary AR_Ub Ubiquitinated AR Ternary->AR_Ub Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome AR_Ub->Proteasome Degradation AR Degradation Proteasome->Degradation BWA522_ext This compound (Extracellular) BWA522_ext->BWA522 Cellular Uptake

Caption: Mechanism of Action for the this compound PROTAC.

Q3: Which in vitro assays are recommended for assessing this compound permeability?

A3: A tiered approach using a combination of assays is recommended to build a complete permeability profile for this compound.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay ideal for initial screening of passive permeability. It measures a compound's ability to diffuse across a lipid-infused artificial membrane.[9][10]

  • Caco-2 Permeability Assay: Considered the gold standard for predicting human oral absorption.[11] This cell-based model uses a monolayer of human intestinal cells that express relevant uptake and efflux transporters, providing a more physiologically relevant assessment.[12][13]

  • MDCK-MDR1 Permeability Assay: This assay uses Madin-Darby Canine Kidney (MDCK) cells engineered to overexpress the human MDR1 gene, which codes for the P-glycoprotein (P-gp) efflux pump.[14] It is specifically used to determine if a compound is a substrate for P-gp, a common mechanism of drug resistance and a factor in blood-brain barrier penetration.[15][16]

Assay_Selection Start Research Question: Assess this compound Permeability Screening Need high-throughput screen for passive diffusion? Start->Screening Oral Need to predict human oral absorption? Screening->Oral No PAMPA Use PAMPA Assay Screening->PAMPA Yes Efflux Need to identify P-gp efflux transporter interaction? Oral->Efflux No Caco2 Use Caco-2 Assay Oral->Caco2 Yes MDCK Use MDCK-MDR1 Assay Efflux->MDCK Yes Caco2->Efflux Experimental_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Permeability Assay cluster_analysis Phase 3: Analysis seed Seed Caco-2 or MDCK cells on Transwell® inserts culture Culture cells to form a confluent monolayer (3-21 days) seed->culture teer Verify monolayer integrity (Measure TEER) culture->teer add_compound Add this compound to Donor (Apical or Basolateral) teer->add_compound incubate Incubate at 37°C (e.g., 2 hours) add_compound->incubate collect Collect samples from Donor and Receiver chambers incubate->collect quantify Quantify this compound concentration (LC-MS/MS) collect->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate report Generate Final Report calculate->report

References

Technical Support Center: BWA-522 & Androgen Receptor Targeted Therapy in Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BWA-522 and investigating androgen receptor (AR) signaling in prostate cancer.

Section 1: this compound Mechanism of Action and Experimental Troubleshooting

This compound is a first-in-class, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the androgen receptor (AR) in prostate cancer cells.[1][2][3] It targets the N-terminal domain (NTD) of the AR, leading to the degradation of both full-length AR (AR-FL) and its splice variants, such as AR-V7, which are often implicated in resistance to other AR-targeted therapies.[1][2][4] By inducing AR degradation, this compound suppresses downstream AR signaling pathways and promotes apoptosis in prostate cancer cells.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a PROTAC that simultaneously binds to the N-terminal domain of the androgen receptor and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the AR protein, marking it for degradation by the proteasome. This leads to a reduction in total AR protein levels, including AR-FL and AR-V7, thereby inhibiting AR-driven gene transcription and prostate cancer cell growth.[1][2][4]

Q2: In which prostate cancer cell lines has this compound shown efficacy?

A2: this compound has demonstrated efficacy in various prostate cancer cell lines, including LNCaP and VCaP cells.[1][4] It has also shown antiproliferative activity against enzalutamide-resistant 22Rv1 cells.[5]

Q3: What are the reported degradation efficiencies and potencies of this compound?

A3: The efficacy of this compound can be summarized in the following table.

Parameter Cell Line Value Reference
AR-V7 DegradationVCaP77.3% at 1 µM[5]
AR-FL DegradationLNCaP72.0% at 5 µM[5]
DC50 (AR Degradation)LNCaP3.5 µM[1]
DC50 (AR Degradation)VCaPSub-micromolar[1][4]
IC50 (Antiproliferation)LNCaP1.07 µM[5]
Troubleshooting Guide for In Vitro Experiments

Issue 1: Suboptimal degradation of AR protein levels observed in Western blot after this compound treatment.

  • Possible Cause 1: Incorrect Drug Concentration.

    • Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. Refer to the table above for reported effective concentrations.

  • Possible Cause 2: Insufficient Treatment Duration.

    • Solution: Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal treatment duration for maximal AR degradation.

  • Possible Cause 3: Low Proteasome Activity.

    • Solution: As a control, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). A rescue of AR protein levels in the presence of the proteasome inhibitor would confirm that the degradation is proteasome-dependent.

  • Possible Cause 4: Cell Line Specificity.

    • Solution: Ensure that the cell line used expresses the target E3 ligase required for this compound's activity.

Issue 2: Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo).

  • Possible Cause 1: Variation in Seeding Density.

    • Solution: Ensure a consistent number of cells are seeded in each well. Perform a cell count before seeding and allow cells to adhere and stabilize before adding this compound.

  • Possible Cause 2: Edge Effects in Multi-well Plates.

    • Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.

  • Possible Cause 3: Inaccurate Drug Dilutions.

    • Solution: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution.

Experimental Protocols

Western Blot for AR Degradation

  • Cell Seeding: Seed prostate cancer cells (e.g., LNCaP, VCaP) in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or a vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against AR overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH, β-actin) to normalize the results.

Diagrams

BWA522_Mechanism_of_Action cluster_0 This compound Action cluster_1 Cellular Machinery cluster_2 Outcome BWA522 This compound Ternary Ternary Complex (AR-BWA522-E3) BWA522->Ternary AR Androgen Receptor (AR-FL, AR-V7) AR->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation AR Degradation Proteasome->Degradation Inhibition Inhibition of AR Signaling Degradation->Inhibition Apoptosis Apoptosis Inhibition->Apoptosis

Caption: Mechanism of action of this compound as a PROTAC degrader of the androgen receptor.

Section 2: General Mechanisms of Resistance to AR-Targeted Therapies

While specific resistance mechanisms to this compound have not yet been reported, it is crucial for researchers to be aware of the established mechanisms of resistance to other AR-targeted therapies. These can be broadly categorized into AR-dependent and AR-independent pathways.[6][7][8]

Frequently Asked Questions (FAQs)

Q4: What are the common AR-dependent mechanisms of resistance?

A4: AR-dependent resistance mechanisms involve the reactivation of AR signaling despite therapy.[8] These include:

  • AR Gene Amplification and Overexpression: Increased AR levels can sensitize cells to low levels of androgens.[9][10]

  • AR Mutations: Mutations in the AR gene, particularly in the ligand-binding domain, can alter drug binding or lead to receptor activation by other steroids.[9][11]

  • Expression of AR Splice Variants: Variants like AR-V7 lack the ligand-binding domain, making them constitutively active and resistant to drugs targeting this domain.[4][11][12]

  • Intratumoral Androgen Synthesis: Cancer cells can develop the ability to synthesize their own androgens from precursors.[9][11]

Q5: What are the key AR-independent resistance pathways?

A5: AR-independent resistance involves the activation of alternative signaling pathways that bypass the need for AR signaling for cell survival and proliferation.[7][13] These can include:

  • Bypass Signaling Pathways: Upregulation of other growth factor receptor pathways (e.g., PI3K/Akt, MAPK) can drive tumor growth.

  • Glucocorticoid Receptor (GR) Upregulation: The GR can sometimes substitute for AR and drive the expression of a subset of AR target genes.[9]

  • Neuroendocrine Differentiation: A subset of prostate cancer cells can differentiate into a neuroendocrine phenotype, which is not dependent on AR signaling.[13]

Troubleshooting Guide for Investigating Resistance

Issue 3: Development of a this compound-resistant cell line in long-term culture.

  • Hypothesis 1: Upregulation of drug efflux pumps.

    • Experimental Validation: Use qPCR or Western blot to assess the expression of ABC transporter proteins (e.g., ABCB1). Functional assays using specific inhibitors of these pumps can also be performed.

  • Hypothesis 2: Alterations in the E3 ligase or ubiquitination machinery.

    • Experimental Validation: Sequence the gene for the E3 ligase that this compound utilizes. Perform co-immunoprecipitation experiments to assess the interaction between AR, this compound, and the E3 ligase in resistant versus sensitive cells.

  • Hypothesis 3: Emergence of AR mutations that prevent this compound binding.

    • Experimental Validation: Sequence the AR gene, particularly the N-terminal domain, in the resistant cell line to identify potential mutations.

Diagrams

AR_Resistance_Pathways cluster_AR_dependent AR-Dependent Resistance cluster_AR_independent AR-Independent Resistance AR_Amp AR Amplification/ Overexpression Resistance Therapy Resistance AR_Amp->Resistance AR_Mut AR Mutations AR_Mut->Resistance AR_SV AR Splice Variants (e.g., AR-V7) AR_SV->Resistance Andro_Synth Intratumoral Androgen Synthesis Andro_Synth->Resistance Bypass Bypass Signaling (PI3K/Akt, MAPK) Bypass->Resistance GR Glucocorticoid Receptor Upregulation GR->Resistance NED Neuroendocrine Differentiation NED->Resistance

Caption: Major mechanisms of resistance to androgen receptor (AR)-targeted therapies.

References

BWA-522 Technical Support Center: Impact of DMSO Concentration on Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues related to the use of Dimethyl Sulfoxide (DMSO) as a solvent for BWA-522 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: this compound is typically dissolved in DMSO for in vitro experiments.[1] It is a hydrophobic compound, and DMSO is an effective solvent for creating high-concentration stock solutions.

Q2: What is the primary mechanism of action for this compound?

A2: this compound is a Proteolysis Targeting Chimera (PROTAC) that potently and orally degrades the Androgen Receptor (AR), including its full-length form (AR-FL) and splice variants like AR-V7.[1][2][3] It functions by binding to the N-terminal domain (AR-NTD) of the AR and recruiting an E3 ubiquitin ligase, which tags the AR for degradation by the proteasome. This leads to the suppression of AR downstream signaling and induces apoptosis in prostate cancer cells.[2][3]

Q3: What is the maximum recommended final concentration of DMSO in cell-based assays with this compound?

A3: To avoid solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in cell culture media should be kept as low as possible, ideally below 0.5% and preferably below 0.1%.[4][5] However, the tolerance to DMSO can be cell-line specific.[5][6] It is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line.

Q4: Can DMSO itself affect the Androgen Receptor (AR) signaling pathway?

A4: Yes. Studies have shown that DMSO, at concentrations as low as 0.5% to 2.5%, can directly suppress the expression of both AR-FL and the AR-V7 splice variant in castration-resistant prostate cancer cells.[7] This is a critical consideration when designing experiments, as the solvent may have an overlapping effect with this compound. A proper vehicle control (media with the same final DMSO concentration but without this compound) is essential to distinguish the effects of the compound from the effects of the solvent.[8][9]

Q5: My this compound precipitates when I dilute my DMSO stock solution into aqueous media. How can I prevent this?

A5: This is a common issue known as "crashing out" or precipitation, which occurs when a hydrophobic compound is rapidly transferred from an organic solvent to an aqueous solution.[4] To prevent this, perform a serial dilution of the concentrated DMSO stock into pre-warmed (37°C) culture media.[4] Adding the compound dropwise while gently vortexing can also help.[4] Preparing an intermediate dilution in DMSO before the final dilution into media can also mitigate precipitation.[10]

Troubleshooting Guides

Issue 1: Inconsistent or Lower-Than-Expected this compound Activity
Potential Cause Explanation Recommended Solution
High Final DMSO Concentration High concentrations of DMSO can be toxic to cells, affecting their health and ability to respond to treatment.[11] It can also perturb the conformation of target proteins.[8][12] Furthermore, DMSO itself can suppress AR expression, potentially masking the specific activity of this compound.[7]Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[4][5] Perform a DMSO dose-response experiment to determine the maximum non-toxic concentration for your specific cell line. Always include a vehicle control with a matching DMSO concentration.
Compound Precipitation If this compound precipitates out of solution upon dilution into aqueous media, its effective concentration is significantly lowered, leading to reduced activity.[4]Ensure this compound is fully dissolved in the DMSO stock. Use pre-warmed media for dilutions.[4] Perform serial dilutions and add the compound solution slowly to the media while gently mixing.[4][10] Visually inspect the final solution for any signs of precipitation before adding it to cells.
Improper Stock Solution Storage This compound stock solutions in DMSO should be stored properly to maintain stability. Repeated freeze-thaw cycles can degrade the compound.Aliquot the DMSO stock solution into single-use volumes and store at -20°C or -80°C, protected from light and moisture.[1]
Issue 2: High Background Signal or Off-Target Effects
Potential Cause Explanation Recommended Solution
DMSO-Induced Cellular Stress DMSO concentrations above 1% can damage cell membranes, cause oxidative stress, or induce other stress responses, leading to confounding experimental results.[11]Lower the final DMSO concentration to non-toxic levels (e.g., ≤ 0.1%).[5] Allow cells to recover for 24 hours after thawing before starting an experiment.[11]
Assay Interference DMSO can interfere with certain assay formats, such as some scintillation proximity assays, by affecting components other than the primary target.[13]Review the technical specifications of your assay kit for any known incompatibilities with DMSO. If interference is suspected, consider alternative assay formats or perform validation experiments to quantify the extent of the interference.
Direct Effect of DMSO on AR As noted, DMSO can directly downregulate AR and AR-V7.[7] This can be misinterpreted as a this compound effect if controls are inadequate.Always run a parallel vehicle control experiment where cells are treated with the exact same concentration of DMSO as the this compound treated cells. The true effect of this compound is the difference between the compound-treated group and the vehicle control group.

Data Presentation

Table 1: Recommended Final DMSO Concentrations for In Vitro Assays
Assay TypeGeneral RecommendationIdeal TargetKey Consideration
Cell-Based Viability/Proliferation< 0.5%[5]≤ 0.1%[4][11]Cell line sensitivity varies greatly.[6]
Protein Degradation (Western Blot)< 0.5%≤ 0.2%DMSO alone may reduce AR levels.[7]
Enzyme/Biochemical Assays< 2%[9]As low as possibleEnzyme activity can be directly inhibited or altered by DMSO.[8][12]
Table 2: this compound Degradation Efficiency[1]
Cell LineTarget ProteinConcentrationDegradation Efficiency
VCaPAR-V71 µM77.3%
LNCaPAR-FL5 µM72.0%
Note: This data is provided as an example of this compound activity. The optimal concentration and resulting degradation can vary based on experimental conditions, including DMSO concentration.

Experimental Protocols

Protocol 1: Determining DMSO Tolerance in a Cell Line
  • Cell Seeding: Plate cells at the desired density in a 96-well plate and allow them to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. For example, create final concentrations of 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a 0% (media only) control.

  • Treatment: Remove the old media from the cells and add the media containing the different DMSO concentrations.

  • Incubation: Incubate the plate for the intended duration of your this compound experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo assay.

  • Analysis: Plot cell viability against DMSO concentration. The highest concentration that does not significantly reduce cell viability compared to the 0% control is the maximum tolerated concentration for that exposure time.

Protocol 2: Preparation of this compound Working Solutions
  • High-Concentration Stock: Prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO (e.g., 10 mM).[1]

  • Intermediate Dilution (Optional but Recommended): To minimize precipitation, first dilute the 10 mM stock to a lower concentration (e.g., 1 mM) in 100% DMSO.[10]

  • Final Working Solution: Pre-warm the complete cell culture medium to 37°C.[4] Add a small volume of the this compound DMSO stock (or intermediate dilution) to the pre-warmed medium while gently vortexing to achieve the final desired concentration. Ensure the final DMSO percentage remains within the tolerated range determined in Protocol 1.

    • Example: To make a 1 µM final solution with 0.1% DMSO, add 1 µL of a 1 mM stock (in 100% DMSO) to 1 mL of medium.

Mandatory Visualization

BWA522_Mechanism_of_Action cluster_cell Prostate Cancer Cell BWA522 This compound Ternary Ternary Complex (AR - this compound - E3) BWA522->Ternary AR Androgen Receptor (AR-FL / AR-V7) AR->Ternary Gene_Expression AR-Mediated Gene Expression AR->Gene_Expression promotes E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitination Ternary->Ub poly-ubiquitination Proteasome Proteasome Ub->Proteasome targeting Degradation AR Degradation Proteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis induces Degradation->Gene_Expression inhibits Gene_Expression->Apoptosis suppresses

Caption: Mechanism of action for this compound PROTAC.

DMSO_Troubleshooting_Workflow Start Inconsistent this compound Activity Check_DMSO Check Final DMSO % Start->Check_DMSO High_DMSO Is DMSO > 0.5%? Check_DMSO->High_DMSO Reduce_DMSO Lower DMSO Concentration & Rerun Experiment High_DMSO->Reduce_DMSO Yes Check_Precipitate Check for Precipitation High_DMSO->Check_Precipitate No Reduce_DMSO->Check_Precipitate Precipitate_Yes Improve Dilution Protocol (e.g., serial dilution, warm media) Check_Precipitate->Precipitate_Yes Yes Check_Vehicle_Control Review Vehicle Control Data Check_Precipitate->Check_Vehicle_Control No Precipitate_Yes->Check_Vehicle_Control DMSO_Effect Does DMSO alone show activity? Check_Vehicle_Control->DMSO_Effect Analyze_Difference Analyze this compound effect relative to vehicle control DMSO_Effect->Analyze_Difference Yes Consult_Further Problem Persists: Consult Technical Support DMSO_Effect->Consult_Further No Analyze_Difference->Consult_Further

Caption: Troubleshooting workflow for this compound experiments.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgens (e.g., DHT) AR_complex AR + Chaperones (e.g., HSP90) Androgen->AR_complex binds AR_dimer AR Dimerization & Nuclear Translocation AR_complex->AR_dimer dissociation & activation ARE Androgen Response Element (ARE) AR_dimer->ARE binds to PI3K PI3K/AKT Pathway AR_dimer->PI3K crosstalk Transcription Gene Transcription (e.g., PSA, TMPRSS2) ARE->Transcription activates Proliferation Cell Proliferation & Survival Transcription->Proliferation PI3K->AR_dimer crosstalk & co-activation PI3K->Proliferation

Caption: Simplified Androgen Receptor (AR) signaling pathway.

References

Technical Support Center: BWA-522 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the PROTAC androgen receptor (AR) degrader, BWA-522.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the androgen receptor (AR).[][2][3][4] It is a hetero-bifunctional molecule composed of a ligand that binds to the N-terminal domain (NTD) of the androgen receptor (derived from the antagonist Ralaniten) and a ligand for the E3 ubiquitin ligase cereblon (CRBN).[3][5] By bringing the AR in proximity to the CRBN E3 ligase, this compound induces the ubiquitination and subsequent proteasomal degradation of both full-length AR (AR-FL) and its splice variants, such as AR-V7.[][2][3][4]

Q2: What are the essential negative controls for a this compound experiment?

To ensure that the observed effects are specifically due to this compound-mediated degradation of the androgen receptor, it is crucial to include proper negative controls. The two primary types of inactive controls for PROTACs are:

  • E3 Ligase Binding-Deficient Control: This control is structurally similar to this compound but cannot bind to the E3 ligase. For CRBN-based PROTACs like this compound, this can often be achieved by methylating the glutarimide nitrogen of the cereblon ligand.[6][7] This control helps to demonstrate that the degradation is dependent on the recruitment of cereblon.

  • Target Protein Binding-Deficient Control: This control is modified to lose its ability to bind to the androgen receptor. This helps to rule out off-target effects of the "warhead" portion of the PROTAC.[6]

Ideally, both types of controls should be used. Additionally, a vehicle-only control (e.g., DMSO) is essential to account for any effects of the solvent.[6]

Q3: Is there a commercially available inactive analog for this compound?

Currently, there is no widely reported, commercially available inactive analog specifically for this compound. Researchers may need to synthesize a custom negative control. A common strategy for creating an E3 ligase-deficient control for CRBN-based PROTACs is to methylate the glutarimide moiety.

Q4: What are potential off-target effects of this compound to be aware of?

Potential off-target effects of this compound can stem from its two main components:

  • Ralaniten-related off-targets: The AR-NTD binding moiety of this compound is derived from Ralaniten. Ralaniten has been shown to induce the expression of metallothionein genes through a mechanism that is independent of AR and dependent on Metal-Responsive Transcription Factor 1 (MTF1).[8][9][10]

  • Cereblon-related off-targets: The cereblon E3 ligase ligand can have its own biological activities. For instance, immunomodulatory drugs (IMiDs) that bind to cereblon can induce the degradation of other proteins, known as neosubstrates (e.g., IKZF1, IKZF3, GSPT1).[11][12][13][14]

It is important to assess these potential off-target effects in your experiments, for example by measuring the expression of metallothionein genes or known cereblon neosubstrates.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No degradation of Androgen Receptor (AR) is observed. Poor cell permeability of this compound. PROTACs are large molecules and may have difficulty crossing the cell membrane.Optimize treatment conditions (e.g., incubation time, concentration). If issues persist, consider using a cell line with higher permeability or performing in vitro degradation assays with cell lysates.
Inefficient ternary complex formation. The formation of the AR-BWA-522-CRBN complex is crucial for degradation.Confirm the expression of CRBN in your cell line. Consider using biophysical assays like co-immunoprecipitation to verify the formation of the ternary complex.
"Hook effect". At very high concentrations, PROTACs can form binary complexes (AR-BWA-522 or this compound-CRBN) instead of the productive ternary complex, leading to reduced degradation.Perform a dose-response experiment over a wide range of this compound concentrations to identify the optimal concentration for degradation and to check for a bell-shaped curve characteristic of the hook effect.[15]
Observed phenotype is also present with the negative control. Off-target effects of the Ralaniten warhead. The AR-binding moiety may have biological effects independent of AR degradation.Investigate known off-target effects of Ralaniten, such as the induction of metallothionein expression.[8] Use a target protein binding-deficient control if available.
Off-target effects of the cereblon ligand. The CRBN-binding moiety can have independent activities.Assess the degradation of known cereblon neosubstrates.[11][12][13] An E3 ligase binding-deficient control is essential to differentiate these effects.
Non-specific cytotoxicity. At high concentrations, the compound may induce cell death through mechanisms unrelated to AR degradation.Perform cytotoxicity assays with both this compound and the inactive control to determine the therapeutic window.
Variability in experimental results. Compound instability. this compound may be unstable in cell culture media over long incubation periods.Assess the stability of this compound in your experimental media over time using methods like LC-MS. Prepare fresh stock solutions and minimize freeze-thaw cycles.
Cell line heterogeneity. Ensure consistent cell passage number and culture conditions.

Quantitative Data Summary

Table 1: In Vitro Degradation Efficiency of this compound

Cell LineTarget ProteinConcentrationDegradation Efficiency (%)Reference
VCaPAR-FL0.73 µM (DC50)50[16]
VCaPAR-V70.67 µM (DC50)50[16]
VCaPAR-V71 µM77.3[][2]
LNCaPAR-FL5 µM72.0[][2]
LNCaPAR3.5 µM (DC50)50[3]

Table 2: In Vivo Efficacy of this compound

Animal ModelDosageTumor Growth Inhibition (%)Reference
LNCaP Xenograft60 mg/kg (oral administration)76[][2][3][4]

Experimental Protocols

Protocol 1: Western Blot for Androgen Receptor Degradation
  • Cell Culture and Treatment: Plate prostate cancer cells (e.g., LNCaP or VCaP) at an appropriate density. The following day, treat the cells with a dose-response of this compound, an inactive control, and a vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the Androgen Receptor overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Data Analysis: Quantify the band intensities and normalize the AR signal to the loading control. Compare the AR levels in this compound-treated samples to the vehicle and inactive controls.

Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo)
  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Compound Treatment: Treat cells with a serial dilution of this compound and the inactive control. Include a vehicle-only control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Assay Procedure:

    • For MTT assay: Add MTT reagent to each well and incubate. Then, add solubilization solution and read the absorbance.

    • For CellTiter-Glo assay: Add the reagent to the wells and measure luminescence.

  • Data Analysis: Plot the cell viability against the compound concentration and calculate the IC50 values.

Visualizations

BWA_522_Mechanism cluster_PROTAC This compound cluster_Cell Cellular Environment cluster_Ternary Ternary Complex Formation BWA522 This compound AR Androgen Receptor (AR-FL, AR-V7) BWA522->AR Binds to AR-NTD CRBN Cereblon E3 Ligase BWA522->CRBN Recruits AR_ligand AR-NTD Ligand (Ralaniten-derived) Linker Linker AR_ligand->Linker CRBN_ligand E3 Ligase Ligand (Cereblon) Linker->CRBN_ligand Proteasome Proteasome AR->Proteasome Degradation AR_BWA_CRBN AR - this compound - CRBN Ub Ubiquitin Ub->AR Tags AR for Degradation AR_BWA_CRBN->Ub Ubiquitination

Caption: Mechanism of action of this compound, a PROTAC that induces androgen receptor degradation.

BWA_522_Negative_Controls cluster_outcomes Expected Outcomes BWA522 This compound (Active PROTAC) Experiment Experiment (e.g., Cell-based assay) BWA522->Experiment Inactive_CRBN Inactive Control 1 (E3 Ligase Binding-Deficient) Inactive_CRBN->Experiment Inactive_AR Inactive Control 2 (Target Binding-Deficient) Inactive_AR->Experiment Vehicle Vehicle Control (e.g., DMSO) Vehicle->Experiment Outcome_BWA AR Degradation Phenotype Observed Experiment->Outcome_BWA Specific Effect Outcome_Inactive_CRBN No AR Degradation No Phenotype Experiment->Outcome_Inactive_CRBN Control Outcome_Inactive_AR No AR Degradation No Phenotype Experiment->Outcome_Inactive_AR Control Outcome_Vehicle No AR Degradation No Phenotype Experiment->Outcome_Vehicle Baseline

Caption: Logic of negative controls in this compound experiments to ensure specificity.

References

Validation & Comparative

A Comparative Analysis of BWA-522, Enzalutamide, and Darolutamide in Androgen Receptor Targeted Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of androgen receptor (AR) targeted therapies for prostate cancer, the emergence of novel mechanisms of action continually reshapes the therapeutic paradigm. This guide provides a detailed comparison of BWA-522, a Proteolysis Targeting Chimera (PROTAC) AR degrader, with the established second-generation AR inhibitors, enzalutamide and darolutamide. We present a comprehensive overview of their distinct mechanisms, supported by available preclinical data, to inform researchers and drug development professionals.

Introduction: A New Frontier in Androgen Receptor Degradation

Enzalutamide and darolutamide are potent antagonists of the androgen receptor, effectively inhibiting its function by competing with androgens for binding to the ligand-binding domain (LBD).[1][2] This mode of action has proven clinically effective in the treatment of various stages of prostate cancer.[3][4] However, the development of resistance, often through AR mutations or the emergence of AR splice variants that lack the LBD, remains a significant clinical challenge.

This compound represents a novel therapeutic strategy designed to overcome these limitations. As a PROTAC, this compound functions by inducing the degradation of the AR protein rather than merely inhibiting it.[5][6] Specifically, it targets the N-terminal domain (NTD) of the AR, a region present in both full-length AR (AR-FL) and splice variants like AR-V7.[5][6][7] This offers a potential advantage in treating cancers resistant to traditional LBD-targeted therapies.

Mechanism of Action: Inhibition vs. Degradation

The fundamental difference between these three compounds lies in their interaction with the androgen receptor signaling pathway.

Enzalutamide and Darolutamide: These are competitive AR inhibitors.[1][2] They bind to the LBD of the AR, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT). This inhibition blocks the subsequent steps in AR activation, including nuclear translocation and DNA binding, thereby preventing the transcription of AR target genes that drive tumor growth.[1][2]

This compound: This is an AR degrader. It is a heterobifunctional molecule with one end that binds to the NTD of the AR and the other end that recruits an E3 ubiquitin ligase.[5][6] This proximity induces the ubiquitination of the AR protein, marking it for degradation by the proteasome.[8] By physically eliminating the AR protein, this compound can potentially abrogate AR signaling more completely and overcome resistance mechanisms associated with the LBD.

Mechanism_of_Action Figure 1. Comparative Mechanism of Action cluster_0 Enzalutamide & Darolutamide (AR Inhibition) cluster_1 This compound (AR Degradation) Androgen Androgen (Testosterone/DHT) AR_LBD Androgen Receptor (Ligand-Binding Domain) Androgen->AR_LBD Binds to AR_Inhibition AR Inhibition Enza_Daro Enzalutamide or Darolutamide Enza_Daro->AR_LBD Competitively Binds Nuclear_Translocation Nuclear Translocation & DNA Binding AR_Inhibition->Nuclear_Translocation Blocks Gene_Transcription AR Target Gene Transcription Nuclear_Translocation->Gene_Transcription Leads to Tumor_Growth Tumor Growth Gene_Transcription->Tumor_Growth Promotes BWA522 This compound (PROTAC) AR_NTD Androgen Receptor (N-Terminal Domain) BWA522->AR_NTD Binds to E3_Ligase E3 Ubiquitin Ligase BWA522->E3_Ligase Recruits Ternary_Complex Ternary Complex (AR-BWA522-E3) AR_NTD->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination AR Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for AR_Degradation AR Degradation Proteasome->AR_Degradation Mediates No_AR_Signaling Abrogation of AR Signaling AR_Degradation->No_AR_Signaling Tumor_Inhibition Tumor Inhibition No_AR_Signaling->Tumor_Inhibition

Figure 1. Comparative Mechanism of Action

Quantitative Performance Data

The following tables summarize key preclinical data for this compound, enzalutamide, and darolutamide. It is important to note that these data are compiled from different studies and are not from direct head-to-head comparisons in the same experimental setting, unless otherwise specified.

Table 1: In Vitro Potency

CompoundAssay TypeCell LinePotency MetricValueReference
This compound AR DegradationVCaPDC50Sub-micromolar[9]
AR DegradationLNCaPDC503.5 µM[9]
Enzalutamide AR Luciferase Reporter-IC5026 nM[1]
Darolutamide AR Luciferase Reporter-IC5026 nM[1]

DC50 (Degradation Concentration 50) is the concentration of the compound that results in 50% degradation of the target protein. IC50 (Inhibitory Concentration 50) is the concentration of the drug that inhibits a biological process by 50%.

Table 2: In Vivo Efficacy in Xenograft Models

CompoundXenograft ModelDosingOutcomeReference
This compound LNCaP60 mg/kg, p.o.76% Tumor Growth Inhibition[2][6]

p.o. = per os (by mouth)

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to characterize these compounds.

Androgen Receptor Degradation Assay (for this compound)

AR_Degradation_Workflow Figure 2. Western Blot Workflow for AR Degradation start Start: Prostate Cancer Cell Culture (e.g., LNCaP, VCaP) treatment Treat cells with varying concentrations of this compound start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE for Protein Separation quantification->sds_page transfer Transfer to PVDF or Nitrocellulose Membrane sds_page->transfer blocking Blocking with 5% non-fat milk or BSA in TBST transfer->blocking primary_ab Incubation with Primary Antibody (anti-AR) blocking->primary_ab secondary_ab Incubation with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Detection with ECL Substrate and Imaging secondary_ab->detection analysis Densitometry Analysis to Quantify AR Levels detection->analysis end End: Determine DC50 analysis->end

Figure 2. Western Blot Workflow for AR Degradation

Protocol Summary:

  • Cell Culture and Treatment: Prostate cancer cell lines (e.g., LNCaP, VCaP) are cultured in appropriate media. Cells are then treated with a range of concentrations of this compound or vehicle control for a specified duration.[10]

  • Protein Extraction: After treatment, cells are lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.[5][11]

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is blocked and then incubated with a primary antibody specific for the androgen receptor. A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.

  • Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry. The percentage of AR degradation is calculated relative to the vehicle control to determine the DC50 value.[12]

AR Luciferase Reporter Gene Assay (for Enzalutamide and Darolutamide)

Protocol Summary:

  • Cell Transfection: A suitable cell line (e.g., PC3 cells stably expressing AR) is transiently transfected with a luciferase reporter plasmid containing androgen response elements (AREs) upstream of the luciferase gene.[13]

  • Compound Treatment: Cells are treated with a fixed concentration of an androgen (e.g., DHT) to stimulate AR activity, along with varying concentrations of the AR inhibitor (enzalutamide or darolutamide).[1]

  • Luciferase Activity Measurement: After incubation, cells are lysed, and luciferase activity is measured using a luminometer.[13]

  • Data Analysis: The luciferase signal is normalized to a control, and the percentage of inhibition is calculated for each concentration of the inhibitor. These values are then used to determine the IC50.

In Vivo Xenograft Studies

Protocol Summary:

  • Cell Implantation: Human prostate cancer cells (e.g., LNCaP) are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into immunocompromised mice.[14][15]

  • Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups. The investigational drug (e.g., this compound) or vehicle is administered orally at a specified dose and schedule.[2][6]

  • Tumor Volume Measurement: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.

  • Efficacy Evaluation: At the end of the study, the tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group.

Discussion and Future Directions

The comparison between this compound, enzalutamide, and darolutamide highlights a pivotal evolution in AR-targeted therapies. While enzalutamide and darolutamide have demonstrated significant clinical success through AR inhibition, the emergence of resistance necessitates the development of novel approaches.

This compound, with its distinct mechanism of AR degradation, offers a promising strategy to address key resistance mechanisms, including those involving AR mutations and splice variants lacking the LBD. The preclinical data for this compound demonstrates potent AR degradation and in vivo anti-tumor activity.

Future research should focus on direct head-to-head preclinical studies to provide a more definitive comparison of the efficacy and safety of these compounds. Furthermore, the clinical translation of AR degraders like this compound will be crucial in determining their ultimate therapeutic value in the management of prostate cancer, particularly in the context of resistance to current standards of care. The long-term safety and potential for off-target effects of PROTACs will also be important areas of investigation as this new class of therapeutics progresses through clinical development.

References

Validating BWA-522: A Comparative Guide to its Downstream Signaling Pathway Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BWA-522, a novel Proteolysis Targeting Chimera (PROTAC), with other androgen receptor (AR) targeting agents. We present supporting experimental data to validate its effects on downstream signaling pathways, offering an objective analysis of its performance for researchers in oncology and drug development.

Introduction to this compound

This compound is an orally bioavailable PROTAC designed to selectively target the N-terminal domain (NTD) of the androgen receptor for degradation.[1] This mechanism of action is distinct from traditional AR inhibitors, which primarily function as antagonists. By recruiting an E3 ubiquitin ligase to the AR, this compound flags the receptor for proteasomal degradation, leading to the reduction of total AR protein levels. This approach is effective against both full-length AR (AR-FL) and constitutively active AR splice variants, such as AR-V7, which are often implicated in the development of resistance to standard anti-androgen therapies.

Mechanism of Action: this compound-Mediated AR Degradation

This compound is a heterobifunctional molecule comprising a ligand that binds to the AR-NTD and another ligand that recruits an E3 ubiquitin ligase. This dual binding facilitates the formation of a ternary complex between the AR protein and the E3 ligase, leading to the ubiquitination of AR. The poly-ubiquitinated AR is then recognized and degraded by the proteasome. This degradation effectively shuts down AR-mediated downstream signaling, which is crucial for the proliferation and survival of prostate cancer cells.

BWA522_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BWA522 This compound Ternary Ternary Complex (this compound-AR-E3) BWA522->Ternary Binds AR Androgen Receptor (AR-FL / AR-V7) AR->Ternary ARE Androgen Response Element (ARE) Transcription Gene Transcription (e.g., PSA) AR->Transcription Activates E3 E3 Ubiquitin Ligase E3->Ternary Ub_AR Poly-ubiquitinated AR Ternary->Ub_AR Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_AR->Proteasome Apoptosis Apoptosis Ub_AR->Apoptosis Induces CellGrowth Cell Proliferation Inhibition Ub_AR->CellGrowth Inhibits Degradation AR Degradation Proteasome->Degradation Degradation->Transcription Suppresses

This compound Mechanism of Action

Comparative Performance Data

The efficacy of this compound has been evaluated in various prostate cancer cell lines, including those sensitive and resistant to standard therapies. The following tables summarize the key quantitative data comparing this compound with other AR-targeting agents.

Table 1: In Vitro Antiproliferative Activity (IC50, µM)
CompoundLNCaP (AR+)VCaP (AR+)22Rv1 (Enzalutamide-Resistant, AR+)
This compound 1.075.594.08[1][2]
EPI-002 (Ralaniten) >30>30>30[2]
Enzalutamide -->10

IC50 values were determined after a 6-day incubation period using the CCK-8 assay.[1]

Table 2: Androgen Receptor Degradation (DC50) and Efficacy
CompoundCell LineTargetDC50 (µM)Degradation Efficiency
This compound VCaPAR-FL0.73-
This compound VCaPAR-V70.6777.3% (at 1 µM)[1]
This compound LNCaPAR-FL3.5[3]72.0% (at 5 µM)[1]
Table 3: In Vivo Antitumor Efficacy
CompoundModelDosageTumor Growth Inhibition (TGI)
This compound LNCaP Xenograft60 mg/kg, p.o.76%[1][4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Western Blot Analysis for AR Degradation

This protocol outlines the steps to quantify the degradation of AR in cancer cell lines treated with this compound.

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., LNCaP, VCaP cells) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to PVDF Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (Anti-AR, Anti-GAPDH) F->G H 8. Secondary Antibody Incubation G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis I->J

Western Blot Experimental Workflow

Protocol Details:

  • Cell Culture and Treatment: LNCaP or VCaP cells are cultured in RPMI-1640 medium supplemented with 10% FBS to ~70-80% confluency. Cells are then treated with various concentrations of this compound or control compounds for the desired duration.

  • Cell Lysis and Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. The lysate is incubated on ice for 30 minutes and then centrifuged to collect the soluble protein fraction.[5]

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.[5]

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) are loaded onto a polyacrylamide gel and separated by electrophoresis. The separated proteins are then transferred to a PVDF membrane.[5]

  • Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. It is then incubated with a primary antibody against AR (e.g., Cell Signaling Technology #3202) and a loading control (e.g., anti-GAPDH) overnight at 4°C.[6] Following washes, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate and captured with an imaging system. Band intensities are quantified using densitometry software and normalized to the loading control.[7]

Cell Viability (CCK-8) Assay

This assay is used to determine the antiproliferative effects of this compound.

Protocol Details:

  • Cell Seeding: Prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1) are seeded in 96-well plates at a density of approximately 5,000 cells per well in 100 µL of culture medium.[8][9]

  • Compound Treatment: After 24 hours of incubation to allow for cell attachment, the cells are treated with various concentrations of this compound or control compounds.

  • Incubation: The plates are incubated for an appropriate period (e.g., 6 days).

  • CCK-8 Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.[8][10]

  • Final Incubation and Measurement: The plates are incubated for 1-4 hours at 37°C. The absorbance is then measured at 450 nm using a microplate reader.[10][11] Cell viability is calculated as a percentage of the vehicle-treated control.

In Vivo LNCaP Xenograft Model

This model is used to evaluate the antitumor efficacy of this compound in a living organism.

Protocol Details:

  • Cell Implantation: LNCaP cells are suspended in a mixture of culture medium and Matrigel and subcutaneously injected into the flank of male nude mice.[12]

  • Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomized into treatment and control groups.[12]

  • Drug Administration: this compound is administered orally (p.o.) at the specified dosage (e.g., 60 mg/kg) daily. The control group receives a vehicle solution.

  • Tumor Measurement: Tumor volume and mouse body weight are measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as Western blotting, to confirm AR degradation. Tumor growth inhibition (TGI) is calculated based on the difference in tumor volume between the treated and control groups.

Conclusion

The experimental data presented in this guide demonstrate that this compound is a potent degrader of both AR-FL and AR-V7. Its ability to induce degradation of these key drivers of prostate cancer translates to significant antiproliferative activity in vitro, including in enzalutamide-resistant cell lines, and robust tumor growth inhibition in vivo.[1][2][4] The distinct mechanism of action of this compound, compared to traditional AR antagonists, positions it as a promising therapeutic agent to overcome resistance to current standards of care in prostate cancer. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.

References

BWA-522 Combination Therapy: A Comparative Guide for Next-Generation Prostate Cancer Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 8, 2025

This guide provides a comparative analysis of the preclinical compound BWA-522, a first-in-class, orally bioavailable PROTAC (PROteolysis TArgeting Chimera) degrader of the Androgen Receptor (AR), and its potential application in combination therapies for prostate cancer. While direct experimental data on this compound combination therapies are not yet publicly available, this document synthesizes its known mechanism and preclinical efficacy with data from analogous combination strategies to project its therapeutic potential.

Introduction to this compound: A Novel AR Degrader

This compound is a small molecule designed to induce the degradation of the Androgen Receptor, a key driver of prostate cancer growth.[1] Unlike traditional AR inhibitors that merely block the receptor's activity, this compound targets the AR for destruction by the cell's own ubiquitin-proteasome system.[2][3] A critical feature of this compound is its ability to target the N-terminal domain (NTD) of the AR. This allows it to effectively degrade both the full-length AR (AR-FL) and splice variants like AR-V7, which lack the ligand-binding domain and are a common mechanism of resistance to current therapies like enzalutamide.[1][4]

Preclinical studies have demonstrated the monotherapy potential of this compound. It shows potent and selective growth inhibition against AR-dependent prostate cancer cells and induces apoptosis.[1] In animal models, this compound has shown significant oral bioavailability and antitumor activity.[1][5]

This compound Monotherapy: Preclinical Performance

The foundational preclinical data for this compound highlights its efficacy as a single agent in AR-dependent prostate cancer models. This performance underscores its potential as a component of future combination therapies.

ParameterCell Line / ModelResultSource
AR Degradation (Dmax) VCaP & LNCaP Cells>85% reduction in AR concentrationZhang et al., 2023
AR Degradation (DC50) LNCaP Cells3.5 µM[4]
Antiproliferative Activity AR-dependent PC cellsPotent and selective growth inhibition[1]
Oral Bioavailability Mice40.5%[1][5]
Oral Bioavailability Beagle Dogs69.3%[1][5]
Tumor Growth Inhibition (TGI) LNCaP Xenograft Model76% at 60 mg/kg (oral, daily)[1][5]

Rationale for Combination Therapy

The complexity of prostate cancer, particularly castration-resistant prostate cancer (CRPC), often necessitates multi-targeted therapeutic approaches. Combining this compound with other established prostate cancer drugs could offer synergistic effects, overcome resistance mechanisms, and improve patient outcomes.

Potential Combination Strategies:

  • With Androgen Synthesis Inhibitors (e.g., Abiraterone): Abiraterone reduces the production of androgens that activate the AR. Combining it with this compound, which degrades the receptor itself, could create a more comprehensive blockade of the AR signaling pathway. This dual approach could be more effective than either agent alone.

  • With Next-Generation AR Antagonists (e.g., Enzalutamide): While this compound can degrade AR-V7, a source of enzalutamide resistance, a combination could provide a two-pronged attack on the AR signaling axis, potentially delaying or preventing the emergence of resistant clones.

  • With Chemotherapy (e.g., Docetaxel): For patients with metastatic CRPC, combining a targeted agent like this compound with a cytotoxic agent like docetaxel could enhance tumor cell killing. This compound could sensitize cancer cells to the effects of chemotherapy.

  • With PARP Inhibitors (e.g., Olaparib): In patients with specific DNA repair gene mutations (e.g., BRCA1/2), combining an AR degrader with a PARP inhibitor could be a powerful strategy, as AR signaling and PARP pathways are known to have crosstalk.

Comparative Preclinical Data (Surrogate Studies)

As no direct combination studies involving this compound are available, this section presents data from preclinical studies of other AR-targeting PROTACs and novel agents in combination with standard-of-care drugs. These serve as a proxy to illustrate the potential of such combination approaches.

Table 4.1: AR PROTAC (Bavdegalutamide/ARV-110) + Abiraterone

This table is based on the clinical trial design for Bavdegalutamide, another AR PROTAC, indicating a strong rationale for this combination type.

ParameterPatient PopulationCombinationPrimary ObjectivesSource
Clinical Activity Metastatic Castration-Resistant Prostate Cancer (mCRPC)Bavdegalutamide + AbirateroneEvaluate safety and tolerability; Determine recommended Phase 2 doseNCT05177042
Rationale Overcome resistance to abiraterone and re-establish AR pathway blockadeBavdegalutamide + Abiraterone---NCT05177042
Table 4.2: Imipridone (ONC201) + AR Antagonists (Enzalutamide/Darolutamide)

This study demonstrates synergy between a novel agent and AR antagonists in preclinical models.

Cell LineCombinationKey FindingSynergy (CI Index)Source
22RV1 (CRPC, AR+) ONC201 + EnzalutamideSynergistic reduction in cell viability< 1.0 (Synergistic)Allen et al., 2022
LNCaP (Hormone-Sensitive, AR+) ONC201 + EnzalutamideSynergistic reduction in cell viability< 1.0 (Synergistic)Allen et al., 2022
22RV1 (CRPC, AR+) ONC201 + DarolutamideStrong synergy in reducing cell viability< 1.0 (Synergistic)Allen et al., 2022
LNCaP (Hormone-Sensitive, AR+) ONC201 + DarolutamideReduced PSA levelsNot ApplicableAllen et al., 2022

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental designs is crucial for understanding the therapeutic strategy.

BWA522_Mechanism BWA522 This compound (PROTAC) Ternary Ternary Complex (AR-BWA522-E3) BWA522->Ternary Binds AR Androgen Receptor (AR-FL / AR-V7) AR->Ternary Proteasome Proteasome AR->Proteasome Recognition E3 E3 Ubiquitin Ligase (e.g., Cereblon) E3->Ternary Ub Ubiquitin Transfer Ternary->Ub Ub->AR Polyubiquitination Degradation AR Degradation Proteasome->Degradation Apoptosis Tumor Cell Apoptosis Degradation->Apoptosis Leads to

Caption: Mechanism of action for this compound as an AR-targeting PROTAC.

AR_Signaling_Pathway Androgen Androgens (e.g., DHT) AR Androgen Receptor (Cytoplasm) Androgen->AR Binds & Activates AR_Active Activated AR Complex (Nucleus) AR->AR_Active Translocation ARE Androgen Response Element (DNA) AR_Active->ARE Binds Transcription Gene Transcription ARE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Abiraterone Abiraterone Abiraterone->Androgen Inhibits Synthesis Enzalutamide Enzalutamide Enzalutamide->AR Blocks Binding BWA522 This compound BWA522->AR Degrades BWA522->AR_Active Degrades

Caption: Androgen Receptor signaling pathway and points of therapeutic intervention.

Experimental_Workflow start Hypothesis: This compound + Drug X is Synergistic invitro In Vitro Studies (PCa Cell Lines) start->invitro viability Cell Viability Assays (e.g., CTG) invitro->viability western Western Blot (AR Degradation, Apoptosis Markers) invitro->western psa PSA Secretion Assay invitro->psa invivo In Vivo Studies (Xenograft Models) viability->invivo western->invivo psa->invivo tgi Tumor Growth Inhibition invivo->tgi pkpd Pharmacokinetics/ Pharmacodynamics invivo->pkpd toxicity Toxicity Assessment invivo->toxicity analysis Data Analysis (Synergy, Efficacy, Safety) tgi->analysis pkpd->analysis toxicity->analysis

Caption: Conceptual workflow for preclinical evaluation of combination therapies.

Experimental Protocols (Surrogate Study Example)

This section details the methodology for a representative preclinical combination study, based on the work by Allen et al. evaluating ONC201 with enzalutamide. This protocol can serve as a template for designing future studies with this compound.

Title: Synergistic Combination Therapy with ONC201 and Enzalutamide in Preclinical Models of Castration-Resistant Prostate Cancer

Objective: To determine if the combination of ONC201 and enzalutamide results in synergistic antitumor activity against prostate cancer cells.

Materials:

  • Cell Lines: 22RV1 (CRPC, AR-V7 positive), LNCaP (androgen-sensitive).

  • Reagents: ONC201, Enzalutamide, RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, CellTiter-Glo® (CTG) Luminescent Cell Viability Assay kit.

Procedure:

  • Cell Culture: 22RV1 and LNCaP cells were cultured in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Viability Assay:

    • Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

    • Cells were treated with a matrix of ONC201 (0-20 µM) and enzalutamide (0-80 µM) concentrations, both as single agents and in combination.

    • After 72 hours of incubation, cell viability was measured using the CellTiter-Glo® assay according to the manufacturer's instructions. Luminescence was read on a plate reader.

  • Data Analysis:

    • The percentage of cell viability was calculated relative to vehicle-treated control cells.

    • The combination index (CI) was calculated using the Chou-Talalay method (CompuSyn software). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Conclusion and Future Directions

This compound represents a promising new class of AR-targeted therapies with a mechanism of action that is highly relevant for overcoming resistance to current treatments. Its ability to degrade both full-length AR and key splice variants like AR-V7 makes it an attractive candidate for combination therapies.

While direct preclinical data for this compound combinations are pending, the strong rationale and supportive evidence from surrogate studies with other novel agents suggest that combining this compound with androgen synthesis inhibitors, next-generation AR antagonists, or other targeted agents could lead to significant synergistic effects. Future research should prioritize in vitro and in vivo studies to formally evaluate these combinations, assess their efficacy and safety profiles, and identify the optimal therapeutic partners and dosing schedules to advance this promising agent toward clinical application.

References

Orthogonal Validation of BWA-522-Induced Protein Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of orthogonal validation methods for BWA-522, a first-in-class, orally bioavailable PROTAC (Proteolysis Targeting Chimera) degrader of the Androgen Receptor (AR). This compound targets the N-terminal domain (NTD) of AR, enabling the degradation of both full-length AR (AR-FL) and its splice variants, such as AR-V7, which are critical drivers of resistance in prostate cancer.[1][2][3][4] This document outlines key experimental protocols and presents comparative data to assist researchers in the rigorous evaluation of this compound and other AR degraders.

Mechanism of Action: this compound-Mediated AR Degradation

This compound is a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of the AR protein. It consists of a ligand that binds to the NTD of the AR and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[4][5] This dual binding facilitates the formation of a ternary complex between the AR protein, this compound, and the E3 ligase, leading to the polyubiquitination of AR. The ubiquitinated AR is then recognized and degraded by the 26S proteasome.

BWA522_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation BWA522 This compound Ternary AR - this compound - E3 BWA522->Ternary Binds to AR-NTD AR Androgen Receptor (AR-FL/AR-V7) AR->Ternary E3 CRBN E3 Ligase E3->Ternary Recruited by this compound PolyUb_AR Polyubiquitinated AR Ternary->PolyUb_AR Polyubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_AR->Proteasome Recognition Degraded_AR Proteasome->Degraded_AR Degradation

Caption: Mechanism of this compound induced AR degradation.

Comparative Performance of this compound and Other AR Degraders

The efficacy of this compound has been demonstrated in various preclinical models. For a comprehensive evaluation, its performance is compared with other AR degraders, including those targeting the ligand-binding domain (LBD) and other NTD-targeting agents.

CompoundTarget DomainE3 Ligase RecruitedDC50 (AR-FL)DC50 (AR-V7)Cell LineReference
This compound NTD CRBN 3.5 µM - LNCaP [6]
This compound NTD CRBN 0.73 µM 0.67 µM VCaP [7]
ARV-110 (Bavdegalutamide)LBDCRBN~1 nMNot effectiveVCaP[8][9]
ITRI-90NTDVHL--VCaP, CWR22Rv1[10]
ITRI-126NTDCRBN--VCaP, CWR22Rv1[10]

Note: DC50 (half-maximal degradation concentration) values can vary depending on the experimental conditions and cell lines used. A direct head-to-head comparison in the same experimental setup is recommended for the most accurate assessment.

Orthogonal Validation Experimental Protocols

To ensure the specificity and efficacy of this compound-induced AR degradation, a multi-pronged approach using orthogonal validation methods is essential.

Western Blot Analysis

Western blotting is a fundamental technique to directly visualize and quantify the reduction in AR protein levels following treatment with this compound.

Experimental Workflow:

WB_Workflow start Start cell_culture Cell Culture & Treatment (e.g., LNCaP, VCaP) start->cell_culture lysis Cell Lysis & Protein Quantification cell_culture->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Anti-AR, Anti-AR-V7) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition & Densitometry detection->analysis end End analysis->end

Caption: Western Blot workflow for AR degradation analysis.

Detailed Protocol:

  • Cell Culture and Treatment: Plate prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1) and treat with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 12, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Separate protein lysates on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for AR and AR-V7 overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify band intensities using densitometry software and normalize to the loading control.

Quantitative Proteomics (Mass Spectrometry)

Quantitative proteomics provides an unbiased, global view of protein abundance changes in response to this compound treatment. This method is crucial for confirming on-target degradation and identifying potential off-target effects.

Experimental Workflow:

Proteomics_Workflow start Start cell_treatment Cell Treatment with this compound start->cell_treatment lysis_digestion Cell Lysis & Protein Digestion cell_treatment->lysis_digestion tmt_labeling TMT Labeling of Peptides lysis_digestion->tmt_labeling lc_ms LC-MS/MS Analysis tmt_labeling->lc_ms data_analysis Data Analysis & Protein Quantification lc_ms->data_analysis end End data_analysis->end

Caption: Quantitative proteomics workflow for PROTAC validation.

Detailed Protocol:

  • Sample Preparation: Treat cells with this compound and a vehicle control. Lyse the cells and digest the proteins into peptides.

  • Isobaric Labeling: Label the peptide samples with tandem mass tags (TMT) for multiplexed quantitative analysis.

  • LC-MS/MS Analysis: Analyze the labeled peptides using liquid chromatography-tandem mass spectrometry.

  • Data Analysis: Process the mass spectrometry data to identify and quantify proteins. Compare the protein abundance between this compound-treated and control samples to identify significantly downregulated proteins.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct target engagement of this compound with AR in a cellular environment. The binding of this compound to AR can alter the thermal stability of the AR protein.

Experimental Workflow:

CETSA_Workflow start Start cell_treatment Cell Treatment with this compound start->cell_treatment heating Heat Shock at Various Temperatures cell_treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation to Separate Soluble & Precipitated Proteins lysis->centrifugation wb_analysis Western Blot Analysis of Soluble Fraction centrifugation->wb_analysis end End wb_analysis->end

Caption: CETSA workflow to confirm target engagement.

Detailed Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Thermal Challenge: Heat the treated cells across a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Detection: Analyze the amount of soluble AR remaining at each temperature by Western Blot or other detection methods like ELISA. A shift in the melting curve of AR in the presence of this compound indicates direct target engagement.[11][12][13][14]

Conclusion

The orthogonal validation of this compound-induced AR degradation is critical for a thorough understanding of its mechanism of action, potency, and specificity. By employing a combination of Western blotting, quantitative proteomics, and Cellular Thermal Shift Assays, researchers can build a robust data package to support the continued development of this compound as a promising therapeutic for castration-resistant prostate cancer. This guide provides the foundational protocols and comparative context to aid in these validation efforts.

References

A Head-to-Head Comparison of BWA-522 and Other Androgen Receptor (AR) PROTACs for Prostate Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of the novel Androgen Receptor (AR) PROTAC degrader, BWA-522, with other prominent AR PROTACs, including the clinically advanced ARV-110 and the potent preclinical compound ARD-69. This guide synthesizes available preclinical data to facilitate an objective evaluation of their respective mechanisms, efficacy, and pharmaceutical properties.

The Androgen Receptor remains a critical driver in the progression of prostate cancer, even in castration-resistant states. While AR-targeted therapies are a cornerstone of treatment, resistance mechanisms often emerge, necessitating novel therapeutic strategies. Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach by inducing the degradation of the AR protein rather than merely inhibiting it. This guide focuses on this compound, a first-in-class AR PROTAC that targets the N-terminal domain (NTD) of the AR, and compares its performance against other AR PROTACs that primarily target the ligand-binding domain (LBD).

Mechanism of Action: A Divergent Approach to AR Degradation

This compound distinguishes itself by targeting the AR-NTD, a region of the receptor that remains functional in certain resistance settings, such as the expression of AR splice variants like AR-V7 which lack the LBD.[1][2][3] This offers a potential advantage over LBD-targeting PROTACs like ARV-110 and ARD-69 in cancers driven by these variants.

ARV-110 (Bavdegalutamide) and ARD-69, on the other hand, utilize ligands that bind to the AR LBD.[4][5][6][7] They recruit different E3 ligases to induce AR degradation: ARV-110 employs the Cereblon (CRBN) E3 ligase, while ARD-69 utilizes the von Hippel-Lindau (VHL) E3 ligase.[6][7][8][9][10] The choice of E3 ligase can influence the degradation efficiency and potential for off-target effects.

Below is a graphical representation of the general mechanism of action for AR PROTACs.

cluster_0 PROTAC-Mediated AR Degradation PROTAC AR PROTAC (e.g., this compound, ARV-110, ARD-69) AR Androgen Receptor (AR) PROTAC->AR Binds to AR E3 E3 Ubiquitin Ligase (e.g., CRBN, VHL) PROTAC->E3 Recruits E3 Ligase Ternary Ternary Complex (AR-PROTAC-E3) AR->Ternary E3->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome 26S Proteasome Ub->Proteasome Recognition Degradation Degraded AR Peptides Proteasome->Degradation Degradation

General mechanism of AR PROTACs.

In Vitro Performance: A Quantitative Comparison

The following table summarizes the key in vitro performance metrics for this compound, ARV-110, and ARD-69 based on published preclinical data.

ParameterThis compoundARV-110ARD-69
Target Domain AR N-Terminal Domain (NTD)AR Ligand-Binding Domain (LBD)AR Ligand-Binding Domain (LBD)
E3 Ligase Not explicitly specified, multiple classes testedCereblon (CRBN)von Hippel-Lindau (VHL)
DC₅₀ (LNCaP cells) 3.5 µM[2]~1 nM[4][11]0.86 nM[5][7][12]
DC₅₀ (VCaP cells) Sub-micromolar[2]~1 nM[4][13][11]0.76 nM[5][7][12]
Max Degradation (Dₘₐₓ) >70% in LNCaP and VCaP cells[3]>90%[11]>95%[5][12]
Effect on AR Splice Variants Degrades AR-FL and AR-V7[1][2][3]Active against some AR mutations, less effective against AR-V7[11]Data not available
Cell Proliferation Inhibition (IC₅₀) More potent than corresponding antagonist[1]Potent inhibition at low nM concentrations[4]>100 times more potent than AR antagonists[5]

In Vivo Efficacy and Pharmacokinetics

Preclinical in vivo studies in xenograft models provide crucial insights into the therapeutic potential of these AR PROTACs.

ParameterThis compoundARV-110ARD-69
Animal Model LNCaP xenograftLNCaP, VCaP, and PDX modelsVCaP xenograft
Dosing 60 mg/kg, oral1 mg/kg, oral, QDSingle dose, intraperitoneal
Tumor Growth Inhibition (TGI) 76%[1][2]Significant TGI[4]Effective reduction of AR protein
AR Degradation in Tumor Data not specified>90%[4][11]Significant reduction of AR protein[5][14]
Oral Bioavailability 40.5% (mice), 69.3% (dogs)[1][2]Orally bioavailable[4][11][15]Data not available

Experimental Protocols

Detailed methodologies are critical for the interpretation and replication of experimental findings. Below are outlines of key experimental protocols typically used in the evaluation of AR PROTACs.

Western Blot for AR Degradation

A standard experimental workflow for assessing AR protein degradation via Western blot is depicted below.

cluster_workflow Western Blot Workflow for AR Degradation A Prostate cancer cells (e.g., LNCaP, VCaP) B Treat with AR PROTAC (different concentrations and time points) A->B C Cell Lysis B->C D Protein Quantification (e.g., BCA assay) C->D E SDS-PAGE D->E F Protein Transfer to Membrane E->F G Blocking F->G H Primary Antibody Incubation (Anti-AR, Anti-loading control) G->H I Secondary Antibody Incubation H->I J Chemiluminescent Detection I->J K Data Analysis (Densitometry to quantify AR levels) J->K

Workflow for AR degradation assessment.

Protocol:

  • Cell Culture: Prostate cancer cell lines (e.g., LNCaP, VCaP) are cultured in appropriate media.

  • PROTAC Treatment: Cells are treated with varying concentrations of the AR PROTAC or vehicle control for different time periods.

  • Cell Lysis: Cells are harvested and lysed to extract total protein.

  • Protein Quantification: The total protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blot: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against AR and a loading control (e.g., GAPDH, β-actin).

  • Detection: The membrane is incubated with a corresponding secondary antibody and visualized using a chemiluminescence detection system.

  • Quantification: The intensity of the AR band is normalized to the loading control to determine the percentage of AR degradation.

In Vivo Xenograft Studies

Protocol:

  • Animal Model: Immunocompromised mice (e.g., SCID mice) are used.

  • Tumor Implantation: Prostate cancer cells (e.g., LNCaP, VCaP) are subcutaneously injected into the flanks of the mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a specific size, and mice are then randomized into treatment and control groups.

  • Drug Administration: The AR PROTAC is administered to the treatment group (e.g., orally, intraperitoneally) at a specified dose and schedule. The control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint: At the end of the study, tumors are excised, and protein may be extracted for analysis of AR degradation.

Androgen Receptor Signaling Pathway

The following diagram illustrates the central role of the Androgen Receptor in prostate cancer signaling and the point of intervention for AR-targeted therapies.

cluster_pathway Androgen Receptor Signaling Pathway Androgen Androgens (Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR AR_complex AR-Androgen Complex AR->AR_complex HSP Heat Shock Proteins HSP->AR dissociation Nucleus Nucleus AR_complex->Nucleus Translocation ARE Androgen Response Element (ARE) Transcription Gene Transcription ARE->Transcription Binding Proliferation Cell Proliferation & Survival Transcription->Proliferation PROTAC AR PROTACs (this compound, ARV-110, ARD-69) PROTAC->AR Induces Degradation

References

BWA-522 Demonstrates Potent Androgen Receptor Degradation and Downstream PSA Suppression in Preclinical Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Researchers and drug development professionals now have access to a comparative guide on the preclinical efficacy of BWA-522, a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC). This guide provides a comprehensive analysis of this compound's effect on Prostate-Specific Antigen (PSA) levels in preclinical models, benchmarked against other androgen receptor (AR)-targeting agents.

This compound is a first-in-class PROTAC designed to degrade both full-length androgen receptor (AR-FL) and its splice variants, such as AR-V7, by targeting the N-terminal domain (NTD) of the receptor.[1] This mechanism offers a promising strategy to overcome resistance to existing AR-directed therapies in prostate cancer. Preclinical studies have demonstrated that this compound effectively inhibits tumor growth in LNCaP xenograft models.[1] A key downstream biomarker of AR signaling activity is PSA, and the degradation of AR by this compound is expected to lead to a significant reduction in its expression.

This guide summarizes the available preclinical data on the effect of this compound on PSA levels and compares it with the established AR inhibitor enzalutamide and another investigational AR PROTAC, ARV-110 (bavdegalutamide).

Comparative Efficacy: PSA Level Reduction in Preclinical Models

The following table summarizes the quantitative data on the effect of this compound and comparator molecules on PSA levels in various preclinical prostate cancer models.

CompoundPreclinical ModelTreatmentEffect on PSA LevelsSource
This compound LNCaP cells1 µMDownregulation of PSA protein expression[1]
ARV-110 (Bavdegalutamide) LNCaP cells10 nM (IC50)Inhibition of PSA synthesis (10-fold more potent than enzalutamide)
VCaP cellsNot specifiedSuppression of AR-target gene PSA expression[2]
Enzalutamide LNCaP cellsNot specifiedInhibition of PSA synthesis

Note: Specific quantitative percentage of PSA reduction for this compound in xenograft models is not explicitly detailed in the primary publication's abstract; the data reflects the reported downregulation of the PSA protein.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of these findings.

Western Blot for PSA Protein Expression (LNCaP cells treated with this compound)
  • Cell Culture: LNCaP cells were cultured in appropriate media supplemented with fetal bovine serum.

  • Treatment: Cells were treated with this compound at a concentration of 1 µM for a specified duration.

  • Protein Extraction: Following treatment, cells were lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.

  • Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against PSA and a loading control (e.g., GAPDH or β-actin). After washing, the membrane was incubated with a corresponding secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands was quantified using densitometry software.

Inhibition of PSA Synthesis Assay (LNCaP cells treated with ARV-110)

The specific details of the PSA synthesis assay for ARV-110 were not available in the provided search results. However, a typical protocol would involve:

  • Cell Culture and Treatment: LNCaP cells would be treated with varying concentrations of ARV-110 or enzalutamide.

  • PSA Measurement: After a defined incubation period, the levels of secreted PSA in the cell culture medium would be measured using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit.

  • Data Analysis: The IC50 value, representing the concentration at which 50% of PSA synthesis is inhibited, would be calculated from the dose-response curve.

Animal Models (LNCaP Xenograft)
  • Animals: Male immunodeficient mice (e.g., BALB/c nude or SCID) are typically used.

  • Cell Implantation: LNCaP cells are mixed with Matrigel and injected subcutaneously into the flanks of the mice.

  • Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally.

  • Monitoring: Tumor volume is measured regularly. At the end of the study, serum can be collected to measure PSA levels, and tumors can be excised for analysis of AR and PSA protein levels.

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental processes, the following diagrams have been generated using the DOT language.

BWA522_Mechanism cluster_BWA522 This compound Action cluster_Cellular_Process Cellular Process cluster_Downstream_Effects Downstream Effects BWA522 This compound Ternary Ternary Complex (this compound-AR-E3) BWA522->Ternary Binds to AR-NTD AR Androgen Receptor (AR-FL/AR-V7) AR->Ternary AR_Signaling AR Signaling Pathway AR->AR_Signaling Activates E3 E3 Ubiquitin Ligase E3->Ternary Recruited by this compound Ubiquitination AR Ubiquitination Ternary->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome AR_Degradation AR Degradation Proteasome->AR_Degradation AR_Degradation->AR_Signaling Inhibits PSA_Expression PSA Gene Expression AR_Signaling->PSA_Expression Promotes Tumor_Growth Prostate Cancer Tumor Growth AR_Signaling->Tumor_Growth Promotes TGI Tumor Growth Inhibition AR_Signaling->TGI Inhibition of PSA_Reduction Reduced PSA Levels PSA_Expression->PSA_Reduction Leads to

Mechanism of action of this compound.

Preclinical_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Assessment start Prostate Cancer Cell Lines (e.g., LNCaP, VCaP) treatment Treatment with this compound and Comparators start->treatment western Western Blot for AR & PSA Protein treatment->western elisa ELISA for secreted PSA treatment->elisa data_analysis_invitro Data Analysis: Protein Levels, IC50 western->data_analysis_invitro elisa->data_analysis_invitro xenograft LNCaP Xenograft Model in Immunodeficient Mice treatment_invivo Oral Administration of This compound and Comparators xenograft->treatment_invivo monitoring Tumor Volume Measurement treatment_invivo->monitoring endpoints Endpoint Analysis: Tumor Weight, Serum PSA, Tumor Lysates monitoring->endpoints data_analysis_invivo Data Analysis: Tumor Growth Inhibition, PSA Reduction endpoints->data_analysis_invivo

Experimental workflow for preclinical evaluation.

References

Navigating Neuroinflammation: A Comparative Guide to In Vivo Efficacy of Multiple Sclerosis Therapies and the Theoretical Role of BWA-522

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the long-term in vivo efficacy of established Multiple Sclerosis (MS) therapies. It further explores the theoretical implications of androgen receptor degradation by BWA-522 in the context of autoimmune disease, supported by experimental data from the widely utilized Experimental Autoimmune Encephalomyelitis (EAE) mouse model.

This document contrasts the known beneficial effects of standard MS treatments with the hypothesized detrimental impact of this compound, a potent androgen receptor (AR) degrader. This juxtaposition is based on the growing body of evidence suggesting a protective, immunosuppressive role for androgen signaling in autoimmune pathologies.

The Androgen Receptor in Autoimmune Disease: A Case Against Degradation

Androgens are increasingly recognized for their immunomodulatory functions, generally exerting anti-inflammatory and immunosuppressive effects. In the context of autoimmune diseases such as MS, rheumatoid arthritis, and systemic lupus erythematosus, lower androgen levels have been correlated with increased disease risk and severity. The androgen receptor, expressed on various immune cells including T-cells and B-cells, mediates these protective effects by suppressing T-cell proliferation and modulating the balance of pro-inflammatory and anti-inflammatory immune responses.

This compound, as a Proteolysis Targeting Chimera (PROTAC) for the AR, is designed to eliminate the AR protein. While this is a promising strategy for androgen-driven pathologies like prostate cancer, in the context of autoimmune disease, this mechanism would be counterproductive. By degrading the AR, this compound would block the natural immunosuppressive signaling of androgens, potentially exacerbating the autoimmune response. The following diagram illustrates the proposed signaling pathway of the androgen receptor in modulating immune responses.

cluster_0 Androgen Signaling cluster_1 Immune Modulation cluster_2 This compound Intervention Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) (Cytoplasmic) Androgen->AR Binds AR_nucleus AR-Androgen Complex (Nuclear) AR->AR_nucleus Translocates to Nucleus Proteasome Proteasomal Degradation AR->Proteasome Degraded ARE Androgen Response Element (on DNA) AR_nucleus->ARE Binds BWA522 This compound (AR PROTAC Degrader) Gene_Transcription Gene Transcription Modulation ARE->Gene_Transcription T_Cell T-Cell Proliferation (Pro-inflammatory) Gene_Transcription->T_Cell B_Cell B-Cell Development (Pro-inflammatory) Gene_Transcription->B_Cell Anti_Inflammatory Anti-inflammatory Cytokine Production Gene_Transcription->Anti_Inflammatory Myelin_Repair Myelin Repair (in CNS) Gene_Transcription->Myelin_Repair BWA522->AR Targets & Induces Ubiquitination cluster_0 EAE Induction cluster_1 Monitoring & Treatment cluster_2 Endpoint Analysis Start Day 0: Immunization (MOG35-55 in CFA) PTX1 Day 0: Pertussis Toxin Injection PTX2 Day 2: Pertussis Toxin Injection Monitoring Daily: Clinical Scoring & Weight PTX2->Monitoring Treatment Daily Treatment: Vehicle vs. Drug Monitoring->Treatment Endpoint Day 21-30: Euthanasia & Tissue Collection Treatment->Endpoint Histology Histology: (Inflammation, Demyelination) Endpoint->Histology Immunology Immunology: (Flow Cytometry, Cytokine Analysis) Endpoint->Immunology

Safety Operating Guide

Essential Safety and Operational Guide for Handling BWA-522

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal protocols for the novel, orally bioavailable PROTAC (Proteolysis Targeting Chimera) degrader, BWA-522. As a potent research compound targeting the androgen receptor N-terminal domain (AR-NTD), stringent adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity.

Immediate Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a precautionary approach is mandatory. Based on its chemical structure (C43H51ClN4O7), which includes a chlorinated organic moiety and piperidine rings, and general knowledge of potent small molecules, this compound should be handled as a hazardous compound with potential for toxicity.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound in solid or solution form.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be worn at all times in the laboratory.
Hand Protection Nitrile GlovesDouble-gloving is recommended. Change gloves immediately if contaminated.
Body Protection Laboratory CoatFully fastened to protect skin and clothing.
Respiratory Protection Fume HoodAll handling of solid this compound and preparation of solutions must be conducted in a certified chemical fume hood.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe handling of this compound. The following step-by-step guidance outlines the key operational procedures.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the compound name, CAS number (3042820-12-9), and appropriate hazard warnings.

  • Storage: Store this compound in a tightly sealed container in a designated, well-ventilated, and secure location.

Storage ConditionsTemperatureDuration
Solid Powder -20°CUp to 24 months
Stock Solutions -20°CUp to 1 month
Solution Preparation
  • Pre-use Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least one hour to prevent condensation.

  • Solvent Selection: this compound is soluble in DMSO.

  • Dissolution: Prepare solutions within a chemical fume hood. Use appropriate techniques to minimize the generation of aerosols.

Experimental Use
  • Containment: All experiments involving this compound should be conducted in a manner that minimizes the risk of spills and exposure. Use of secondary containment is recommended.

  • Hygiene: After handling, wash hands thoroughly with soap and water, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. Do not dispose of this compound down the drain or in regular trash.

Waste Segregation and Collection
  • Unused Compound: Treat any excess or expired this compound as hazardous chemical waste.

  • Contaminated Materials: All disposable items that have come into contact with this compound, including pipette tips, tubes, gloves, and bench paper, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and chemically compatible container.

Disposal Procedure
  • Waste Characterization: Due to the presence of a chlorinated hydrocarbon and piperidine moieties, the waste is considered hazardous.

  • Licensed Disposal: Arrange for the disposal of all this compound waste through a licensed environmental management company that specializes in hazardous chemical waste. High-temperature incineration is the preferred method of disposal for such compounds.

Experimental Workflow Diagram

The following diagram illustrates the key steps and decision points for the safe handling of this compound, from initial receipt to final disposal.

BWA522_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal start Receive this compound inspect Inspect Container start->inspect store Store at -20°C inspect->store ppe Don Appropriate PPE store->ppe fume_hood Work in Fume Hood ppe->fume_hood equilibrate Equilibrate to Room Temp fume_hood->equilibrate prepare_solution Prepare Solution (DMSO) equilibrate->prepare_solution experiment Conduct Experiment prepare_solution->experiment collect_solid Collect Solid Waste experiment->collect_solid collect_liquid Collect Liquid Waste experiment->collect_liquid dispose Dispose via Licensed Vendor collect_solid->dispose collect_liquid->dispose

Caption: Safe handling workflow for this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.